VO-OHPic
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C12H9N2O8V-2 |
|---|---|
Molecular Weight |
360.15 g/mol |
IUPAC Name |
hydron;hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylate;3-oxidopyridine-2-carboxylate |
InChI |
InChI=1S/2C6H5NO3.H2O.O.V/c2*8-4-2-1-3-7-5(4)6(9)10;;;/h2*1-3,8H,(H,9,10);1H2;;/q;;;;+1/p-3 |
InChI Key |
ASAAINWEOXVYDG-UHFFFAOYSA-K |
Canonical SMILES |
[H+].C1=CC(=C(N=C1)C(=O)[O-])O.C1=CC(=C(N=C1)C(=O)[O-])[O-].O[V]=O |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of VO-OHPic: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
VO-OHPic, a vanadium-based compound, has emerged as a potent and specific inhibitor of the tumor suppressor protein Phosphatase and Tensin Homolog (PTEN). Its ability to modulate critical cellular signaling pathways has positioned it as a valuable tool in biomedical research and a potential therapeutic agent. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, detailing its primary molecular target, the downstream signaling cascades it influences, and the resultant cellular effects. This document summarizes key quantitative data, provides detailed methodologies for essential experiments, and visualizes the complex signaling networks involved.
Primary Molecular Target: PTEN
The principal molecular target of this compound is the dual-specificity phosphatase, PTEN.[1][2][3][4][5][6][7][8][9][10][11] PTEN functions as a critical negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2).[2][12] This action curtails the activation of Akt and its downstream effectors, thereby playing a crucial role in cell growth, proliferation, and survival.
This compound is characterized as a potent, reversible, and non-competitive inhibitor of PTEN's lipid phosphatase activity.[2][4] It is believed to exert its inhibitory effect by stabilizing an inactive conformation of the PTEN enzyme.[3] This non-competitive mode of inhibition distinguishes it from some other phosphatase inhibitors.[2]
Key Signaling Pathways Modulated by this compound
The inhibition of PTEN by this compound instigates a cascade of downstream signaling events, primarily through the activation of the PI3K/Akt pathway and its crosstalk with other major signaling networks.
The PI3K/Akt/mTOR Pathway
By inhibiting PTEN, this compound leads to an accumulation of PIP3 at the plasma membrane, resulting in the recruitment and activation of Akt (also known as Protein Kinase B).[1][2][12] Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival, growth, and proliferation.[12][13][14][15] Key downstream effectors include FoxO3a and the mammalian target of rapamycin (mTOR).[1][16]
Caption: PI3K/Akt/mTOR signaling pathway activated by this compound.
The Raf/MEK/ERK Pathway
Evidence suggests that PTEN inhibition by this compound can also lead to the activation of the Raf/MEK/ERK signaling cascade, another critical pathway involved in cell proliferation and survival.[6][7][17] The precise mechanism of this crosstalk is still under investigation, but it may involve Akt-mediated regulation of Raf kinases.[18][19] Paradoxically, sustained over-activation of the ERK pathway has been linked to the induction of cellular senescence, a phenomenon observed with this compound treatment in some cancer cells.[17][20]
Caption: Raf/MEK/ERK pathway activation by this compound.
The Nrf-2/HO-1 Pathway
This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf-2) signaling pathway.[3][4][8][21][22] Upon activation, Nrf-2 translocates to the nucleus and induces the expression of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1).[23] This pathway is crucial for protecting cells against oxidative stress and apoptosis.[3][4][8]
Caption: Nrf-2/HO-1 pathway activation by this compound.
Cellular Effects of this compound
The modulation of these signaling pathways by this compound results in a diverse range of cellular responses, which can be context-dependent.
-
Metabolic Regulation: Enhances glucose uptake in adipocytes.[1]
-
Tissue Repair: Accelerates wound healing in fibroblasts.[1]
-
Oncology: In certain cancer cell lines, particularly those with low PTEN expression, this compound can paradoxically inhibit cell viability and proliferation, and induce cellular senescence.[1][6][7] It can also synergize with other anti-cancer agents.[6][7]
-
Cytoprotection: Protects against apoptosis and calcification in chondrocytes.[4][8] It also attenuates apoptosis in endothelial progenitor cells.[22]
-
Autophagy Regulation: Has been shown to regulate autophagy, a cellular degradation process.[5]
Quantitative Data
The potency of this compound as a PTEN inhibitor has been quantified in several studies. The following table summarizes the key inhibitory concentrations.
| Parameter | Value | Assay Substrate | Reference |
| IC₅₀ | 35 nM | PIP₃ | [1][14] |
| IC₅₀ | 46 ± 10 nM | OMFP | [2] |
| Kᵢc (competitive inhibition constant) | 27 ± 6 nM | OMFP | [2] |
| Kᵢᵤ (uncompetitive inhibition constant) | 45 ± 11 nM | OMFP | [2] |
IC₅₀: Half-maximal inhibitory concentration; Kᵢc: Inhibitor constant for competitive inhibition; Kᵢᵤ: Inhibitor constant for uncompetitive inhibition; PIP₃: Phosphatidylinositol (3,4,5)-trisphosphate; OMFP: 3-O-methylfluorescein phosphate.
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the study of this compound's mechanism of action.
PTEN Inhibition Assay (using OMFP)
This assay measures the phosphatase activity of PTEN using the artificial substrate 3-O-methylfluorescein phosphate (OMFP), which becomes fluorescent upon dephosphorylation.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM DTT, 100 mM NaCl, 10 mM MgCl₂).
-
Recombinant PTEN: Dilute to the desired concentration in assay buffer.
-
This compound: Prepare a stock solution in DMSO and make serial dilutions in the assay buffer.
-
OMFP Substrate: Prepare a stock solution in a suitable solvent and dilute to the working concentration in the assay buffer.
-
-
Assay Procedure:
-
Pre-incubate recombinant PTEN with varying concentrations of this compound for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the OMFP substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation/Emission wavelengths are specific to the fluorophore).
-
Calculate the rate of reaction for each inhibitor concentration.
-
-
Data Analysis:
-
Plot the reaction rates against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
-
Cell Viability Assay (MTS Assay)
This colorimetric assay assesses cell viability based on the reduction of the MTS tetrazolium compound by metabolically active cells.
-
Cell Plating:
-
Treatment:
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).[4] Include a vehicle-only control.
-
-
MTS Reagent Addition:
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.[10]
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Cell Proliferation Assay (BrdU Incorporation)
This assay measures DNA synthesis as an indicator of cell proliferation by detecting the incorporation of the thymidine analog, bromodeoxyuridine (BrdU).
-
Cell Culture and Treatment:
-
BrdU Labeling:
-
Fixation and DNA Denaturation:
-
Immunodetection:
-
Incubate the cells with a primary antibody specific for BrdU.[1]
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a substrate for HRP to generate a colorimetric signal.
-
-
Quantification:
-
Measure the absorbance using a microplate reader.
-
Express the results as the percentage of BrdU incorporation relative to the control.[14]
-
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
This cytochemical assay detects the activity of β-galactosidase at pH 6.0, a biomarker for senescent cells.
-
Cell Culture and Treatment:
-
Grow and treat cells with this compound in a suitable culture vessel.
-
-
Fixation:
-
Wash the cells with PBS and fix them with a fixative solution (e.g., 2% formaldehyde/0.2% glutaraldehyde in PBS) for 5-15 minutes at room temperature.[9]
-
-
Staining:
-
Visualization and Analysis:
-
Observe the cells under a microscope for the development of a blue color, indicative of SA-β-Gal activity.
-
Quantify the percentage of blue, senescent cells by counting a representative number of cells.
-
Clonogenic Assay
This in vitro assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and reproductive integrity.
-
Cell Plating:
-
Prepare a single-cell suspension of the cells to be tested.
-
Plate a low, known number of cells into petri dishes or multi-well plates.[26]
-
-
Treatment:
-
Treat the cells with this compound either before or after plating.
-
-
Incubation:
-
Incubate the plates for 1-3 weeks, allowing sufficient time for colonies to form.[26]
-
-
Fixation and Staining:
-
Colony Counting:
-
Count the number of colonies containing at least 50 cells.
-
Calculate the plating efficiency and the surviving fraction for each treatment condition.
-
Conclusion
This compound is a well-characterized, potent inhibitor of PTEN that exerts its biological effects primarily through the activation of the PI3K/Akt signaling pathway. Its influence extends to other key cellular pathways, including the Raf/MEK/ERK and Nrf-2/HO-1 cascades, leading to a wide array of cellular responses. The context-dependent nature of these effects, ranging from promoting cell survival to inducing senescence in cancer cells, underscores the complexity of PTEN signaling and highlights the potential of this compound as a versatile research tool and a lead compound for the development of novel therapeutics. The methodologies and data presented in this guide provide a comprehensive foundation for researchers and drug development professionals working with this intriguing molecule.
References
- 1. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 3. PTEN inhibitor this compound protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Senescence Associated β-galactosidase Staining [bio-protocol.org]
- 6. Senescence Associated β-galactosidase Staining [en.bio-protocol.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Protocol to detect senescence-associated β-galactosidase and immunoperoxidase activity in fresh-frozen murine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. buckinstitute.org [buckinstitute.org]
- 10. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Characterisation of the PTEN inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PTEN inhibitor this compound attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. researchgate.net [researchgate.net]
- 16. PTEN Lipid Phosphatase Activity Suppresses Melanoma Formation by Opposing an AKT/mTOR/FRA1 Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 20. Growth Inhibitory Signaling of the Raf/MEK/ERK Pathway [mdpi.com]
- 21. PTEN inhibitor this compound protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. PTEN inhibitor this compound attenuates GC-associated endothelial progenitor cell dysfunction and osteonecrosis of the femoral head via activating Nrf2 signaling and inhibiting mitochondrial apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Activation of the Nrf2/HO-1 Antioxidant Pathway Contributes to the Protective Effects of Lycium Barbarum Polysaccharides in the Rodent Retina after Ischemia-Reperfusion-Induced Damage | PLOS One [journals.plos.org]
- 24. mbl.edu [mbl.edu]
- 25. Whole-mount Senescence-Associated Beta-Galactosidase (SA-β-GAL) Activity Detection Protocol for Adult Zebrafish [bio-protocol.org]
- 26. Clonogenic Assay [bio-protocol.org]
- 27. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
VO-OHPic: A Technical Guide to a Potent PTEN Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of VO-OHPic, a potent and specific small-molecule inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). PTEN is a critical negative regulator of the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, a cascade frequently dysregulated in cancer and other diseases. This document details the mechanism of action of this compound, its in vitro and in vivo efficacy, and its effects on downstream cellular processes. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of PTEN-targeted therapeutics.
Introduction
Phosphatase and Tensin Homolog (PTEN) is a dual-specificity phosphatase that plays a crucial role in cellular growth, proliferation, and survival.[1] Its primary function is to dephosphorylate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the 3' position of the inositol ring, thereby antagonizing the PI3K signaling pathway.[2] The loss or inactivation of PTEN is a common event in a wide range of human cancers, leading to the hyperactivation of the pro-survival AKT signaling cascade.[3] Consequently, the development of potent and specific PTEN inhibitors is of significant interest for therapeutic applications, including cancer therapy and regenerative medicine.[1][4]
This compound, a vanadium-based compound, has emerged as a highly potent and selective inhibitor of PTEN.[5] This guide will delve into the technical aspects of this compound, providing a valuable resource for researchers in the field.
Mechanism of Action
This compound acts as a reversible and noncompetitive inhibitor of PTEN.[2][4] This mode of inhibition means that this compound does not directly compete with the substrate (PIP3) for binding to the active site of PTEN. Instead, it is proposed to bind to a site distinct from the active site, inducing a conformational change in the enzyme that reduces its catalytic efficiency.[1] This allosteric inhibition affects both the Michaelis constant (Km) and the maximum reaction velocity (Vmax) of the PTEN-catalyzed reaction.[2] The inhibition by this compound is fully reversible, meaning the enzyme can regain its activity upon removal of the inhibitor.[2]
Signaling Pathway
The inhibition of PTEN by this compound leads to an accumulation of PIP3 at the plasma membrane. This, in turn, promotes the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT then phosphorylates a multitude of downstream targets, including mTOR, which ultimately leads to the promotion of cell survival, growth, and proliferation.[6][7]
Caption: The PTEN/PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Quantitative Data
The potency and efficacy of this compound as a PTEN inhibitor have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 35 ± 2 nM | Recombinant PTEN, PIP3-based assay | [2] |
| IC50 | 46 ± 10 nM | Recombinant PTEN, OMFP-based assay | [2][8] |
| Kic (competitive) | 27 ± 6 nM | Recombinant PTEN, OMFP substrate | [2] |
| Kiu (uncompetitive) | 45 ± 11 nM | Recombinant PTEN, OMFP substrate | [2] |
| Km (for PIP3) | 30 ± 4 µM | Uninhibited recombinant PTEN | [2] |
Table 1: In Vitro Inhibition of PTEN by this compound.
| Cell Line | Effect | Concentration | Reference |
| Hep3B (low PTEN) | Inhibition of cell viability, proliferation, and colony formation | IC50 = 3.4 µM (120h) | [3] |
| PLC/PRF/5 (high PTEN) | Inhibition of cell viability, proliferation, and colony formation | IC50 > 5 µM (120h) | [3] |
| SNU475 (PTEN-negative) | No effect on cell viability or proliferation | Up to 5 µM | [3] |
| NIH 3T3 / L1 fibroblasts | Increased Akt phosphorylation | Saturation at 75 nM | [5] |
Table 2: Cellular Effects of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound as a PTEN inhibitor.
In Vitro PTEN Inhibition Assay (OMFP-based)
This assay measures the phosphatase activity of recombinant PTEN using the artificial substrate 3-O-methylfluorescein phosphate (OMFP).[2]
Materials:
-
Recombinant PTEN enzyme
-
This compound (dissolved in DMSO)
-
OMFP substrate
-
Assay buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM DTT)
-
96-well microplate
-
Plate reader capable of fluorescence measurement
Protocol:
-
Prepare serial dilutions of this compound in assay buffer containing 1% DMSO.
-
Pre-incubate recombinant PTEN with the different concentrations of this compound for 10 minutes at room temperature in the wells of a 96-well plate.
-
Initiate the enzymatic reaction by adding the OMFP substrate to each well.
-
Monitor the increase in fluorescence over time using a plate reader. The hydrolysis of OMFP by PTEN generates a fluorescent product.
-
Correct for background fluorescence using wells containing this compound in assay buffer without the enzyme.
-
Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value.
Caption: Workflow for an in vitro PTEN inhibition assay using OMFP substrate.
Western Blotting for AKT Phosphorylation
This method is used to assess the downstream effects of PTEN inhibition in cells by measuring the phosphorylation status of AKT.[6]
Materials:
-
Cell lines of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-AKT Ser473, anti-total AKT)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Culture cells to the desired confluency and treat with various concentrations of this compound for the specified time.
-
Lyse the cells in lysis buffer and collect the total protein lysate.
-
Quantify the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AKT overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total AKT to ensure equal protein loading.
In Vivo Studies
This compound has demonstrated efficacy in various in vivo models. For instance, in a mouse xenograft model using Hep3B hepatocellular carcinoma cells (low PTEN expression), daily intraperitoneal administration of this compound significantly inhibited tumor growth.[3] In a doxorubicin-induced cardiomyopathy model in mice, this compound treatment improved heart function and reduced apoptosis and cardiac remodeling.[6][9] These studies highlight the therapeutic potential of PTEN inhibition by this compound in different disease contexts.
Conclusion
This compound is a well-characterized, potent, and specific inhibitor of PTEN. Its ability to modulate the PI3K/AKT/mTOR signaling pathway makes it a valuable tool for studying the biological roles of PTEN and a promising lead compound for the development of novel therapeutics. This technical guide provides a solid foundation of data and methodologies to aid researchers in their exploration of PTEN inhibition.
References
- 1. scbt.com [scbt.com]
- 2. Characterisation of the PTEN inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PTEN inhibitor this compound protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. PTEN inhibitor this compound attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PTEN inhibitor this compound attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to VO-OHPic: A Potent PTEN Inhibitor and its Modulation of the Akt Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Phosphatase and Tensin Homolog (PTEN) is a critical tumor suppressor that negatively regulates the PI3K/Akt signaling pathway, a central node in cellular growth, proliferation, and survival. Loss of PTEN function is implicated in numerous cancers, making it a key target for therapeutic investigation. VO-OHpic is a potent, reversible, and non-competitive small molecule inhibitor of PTEN.[1][2] By inhibiting PTEN's lipid phosphatase activity, this compound leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), subsequently activating the serine/threonine kinase Akt and its downstream effectors. This guide provides an in-depth overview of the mechanism of this compound, its quantitative effects on PTEN, and its role in the Akt signaling cascade, supplemented with detailed experimental protocols and pathway visualizations.
The PTEN/PI3K/Akt Signaling Axis
The PI3K/Akt pathway is a crucial intracellular signaling cascade. Phosphoinositide 3-kinases (PI3Ks) phosphorylate phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger PIP3.[3] PTEN counteracts this process by dephosphorylating PIP3 back to PIP2, thus acting as a gatekeeper for pathway activation.[2] When PTEN is inhibited or its function is lost, PIP3 accumulates at the plasma membrane, recruiting and activating Akt (also known as Protein Kinase B).[3] Activated Akt then phosphorylates a multitude of downstream proteins, promoting cell survival, growth, proliferation, and metabolism, while inhibiting apoptosis.[4]
Mechanism of Action of this compound
This compound is a vanadium-based compound that functions as a highly potent and specific inhibitor of PTEN.[5] It directly targets the phosphatase activity of PTEN, preventing the dephosphorylation of PIP3.[1] This inhibition leads to an increase in cellular PIP3 levels, resulting in the constitutive activation of the Akt signaling pathway.[1][6] Studies have demonstrated that the inhibition is reversible and non-competitive in nature.[1]
Quantitative Data on PTEN Inhibition
The potency of this compound has been characterized through various in vitro assays. The half-maximal inhibitory concentration (IC50) and inhibition constants (Kic and Kiu) provide a quantitative measure of its efficacy.
| Parameter | Value (nM) | Assay Substrate | Reference |
| IC50 | 35 ± 2 | PIP3 (Physiological) | [1] |
| IC50 | 46 ± 10 | OMFP (Artificial) | [1][7] |
| IC50 | 35 | Cell-free assay | [8] |
Table 1: IC50 values for this compound against PTEN.
| Parameter | Value (nM) | Description | Reference |
| Kic | 27 ± 6 | Competitive Inhibition Constant | [1] |
| Kiu | 45 ± 11 | Uncompetitive Inhibition Constant | [1] |
Table 2: Kinetic inhibition constants demonstrating a non-competitive mode of action.[1]
Downstream Cellular Consequences
Inhibition of PTEN by this compound triggers a cascade of downstream cellular events, primarily mediated by activated Akt.
-
Akt Phosphorylation: Treatment with this compound leads to a significant increase in the phosphorylation of Akt at key residues (e.g., Ser473 and Thr308), which is a hallmark of its activation.[9][10]
-
Modulation of Akt Targets: Activated Akt phosphorylates numerous downstream targets, including FoxO3a and PRAS40, thereby regulating their activity.[8][11]
-
Cellular Effects: The activation of the Akt pathway by this compound has been shown to enhance glucose uptake into adipocytes, accelerate wound healing in fibroblasts, and influence cell viability and proliferation in a context-dependent manner.[8] In some cancer cell lines with low PTEN expression, this compound can paradoxically inhibit cell growth and induce senescence, potentially through over-activation of pro-senescence pathways like Akt and ERK.[12]
Experimental Protocols
Reproducible and rigorous experimental design is crucial for studying the effects of this compound. Below are detailed methodologies for key assays.
In Vitro PTEN Inhibition Assay (Malachite Green Assay)
This protocol measures the phosphatase activity of PTEN by quantifying the release of free phosphate from its substrate, PIP3.
Materials:
-
Recombinant PTEN enzyme
-
PIP3 substrate (diC16 sodium salt)
-
This compound
-
Assay Buffer: 100 mM Tris (pH 7.4), 2 mM DTT
-
Color Reagent: 5 mM malachite green, 17 mM ammonium heptamolybdate, 77 mM bismuth citrate, 1.7 M HCl
-
96-well microplate
-
Spectrophotometer (650 nm)
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then further dilute in Assay Buffer.
-
In a 96-well plate, add recombinant PTEN to the Assay Buffer.
-
Add the diluted this compound to the wells containing PTEN and pre-incubate for 10 minutes at room temperature. Include a "no inhibitor" control.
-
Initiate the reaction by adding the PIP3 substrate to each well.
-
Incubate the plate at 30°C for 20 minutes.
-
Stop the reaction by adding 2.25 volumes of the Color Reagent to each well.
-
Allow the color to develop for 10 minutes at room temperature.
-
Read the absorbance at 650 nm using a spectrophotometer.
-
Correct for background absorbance from wells containing this compound in buffer without the enzyme.[1]
-
Calculate the percentage of inhibition relative to the control and determine the IC50 value using appropriate software (e.g., GraFit, Prism).[1]
Western Blotting for Akt Phosphorylation
This method is used to detect changes in the phosphorylation status of Akt and other pathway proteins in cells treated with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Transfer buffer
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-PTEN)
-
HRP-conjugated secondary antibody
-
Chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and grow to desired confluency. Treat cells with various concentrations of this compound for the desired time.
-
Lysis: Wash cells with ice-cold PBS and lyse with ice-cold Lysis Buffer.
-
Quantification: Centrifuge lysates to pellet debris and determine the protein concentration of the supernatant.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in Blocking Buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) diluted in Blocking Buffer, typically overnight at 4°C.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Apply ECL reagents and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize data, the membrane can be stripped and re-probed with an antibody for total Akt or a loading control like GAPDH.
Cell Viability (MTS) Assay
This colorimetric assay assesses cell viability by measuring the metabolic activity of cells.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound
-
MTS reagent
-
Plate reader (490 nm)
Procedure:
-
Seed 3 x 10³ cells per well in a 96-well plate and incubate overnight.[12]
-
Replace the medium with fresh medium containing various concentrations of this compound. Include untreated control wells.
-
Incubate the cells for the desired treatment period (e.g., 72 hours).[8]
-
At the end of the treatment, add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan product.
-
Measure the absorbance of the formazan product at 490 nm.[12]
-
Calculate cell viability as a percentage relative to the untreated control cells.
Conclusion
This compound is a well-characterized, potent inhibitor of PTEN that serves as an invaluable tool for studying the intricacies of the Akt signaling pathway. Its ability to elevate cellular PIP3 levels and robustly activate Akt provides a clear mechanism for probing the downstream consequences of this critical cascade. The quantitative data on its inhibitory constants and the detailed protocols provided herein offer a solid foundation for researchers and drug development professionals to utilize this compound in dissecting cellular signaling and exploring potential therapeutic strategies targeting the PTEN/Akt axis.
References
- 1. Characterisation of the PTEN inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PTEN inhibitor this compound protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Critical roles of the PI3K/Akt signaling pathway in T cell development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. PTEN inhibitor this compound attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PTEN inhibitor this compound suppresses TSC2-/- MEFs proliferation by excessively inhibiting autophagy via the PTEN/PRAS40 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
biological function of VO-OHPic
An In-Depth Technical Guide to the Biological Function of VO-OHPic
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, or oxo(3-hydroxy-2-pyridinecarboxylato)vanadium(IV), is a potent, specific, and reversible small-molecule inhibitor of the tumor suppressor protein PTEN (Phosphatase and Tensin Homolog)[1][2]. PTEN is a dual-specificity phosphatase that plays a critical role in cellular signaling by dephosphorylating both lipids and proteins[2]. Its primary function as a lipid phosphatase is to convert phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2), thereby acting as a crucial negative regulator of the PI3K/Akt signaling pathway[3]. Due to its central role in cell growth, proliferation, and survival, the inhibition of PTEN by compounds like this compound presents a significant therapeutic strategy for conditions such as diabetes, cardiovascular diseases, and tissue regeneration[1][4][5]. This document provides a comprehensive overview of the biological functions of this compound, its mechanism of action, its impact on key signaling pathways, and detailed experimental protocols for its study.
Mechanism of Action
This compound is a potent inhibitor of PTEN's enzymatic activity, with reported IC50 values in the low nanomolar range[1][6]. It functions as a non-competitive inhibitor, meaning it affects both the Km (Michaelis constant) and Vmax (maximum reaction velocity) of PTEN's enzymatic reaction[1]. This mode of inhibition is distinct from many other vanadium-based compounds, which often act as competitive inhibitors[1].
A key characteristic of this compound is the reversibility of its inhibition. The inhibitory effect can be overcome by dilution, indicating that the compound does not form a permanent covalent bond with the enzyme[1]. This reversibility is a desirable trait for therapeutic agents, allowing for more controlled modulation of the target pathway. The compound is thought to engage in specific hydrogen bonding and hydrophobic interactions within the PTEN catalytic site, stabilizing an inactive conformation of the enzyme[7].
Quantitative Data: Potency and Inhibition Kinetics
The inhibitory potency and kinetics of this compound against PTEN have been characterized using various assays, including those based on the physiological substrate PIP3 and the artificial substrate 3-O-methylfluorescein phosphate (OMFP)[1].
| Parameter | Value | Assay Substrate | Reference |
| IC50 | 35 ± 2 nM | PIP3 | [1] |
| IC50 | 46 ± 10 nM | OMFP | [1][8] |
| Kic (competitive) | 27 ± 6 nM | OMFP | [1] |
| Kiu (uncompetitive) | 45 ± 11 nM | OMFP | [1] |
Core Signaling Pathways Modulated by this compound
This compound exerts its biological effects primarily by inhibiting PTEN, which leads to the upregulation of several critical downstream signaling cascades.
The PTEN/PI3K/Akt Pathway
The most well-documented consequence of this compound activity is the potentiation of the PI3K/Akt signaling pathway. By inhibiting PTEN, this compound prevents the dephosphorylation of PIP3. The resulting accumulation of PIP3 at the cell membrane recruits and activates Akt (also known as Protein Kinase B)[1][3]. Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival, growth, proliferation, and metabolic activity[4][6]. Key downstream effectors include FoxO3a, GSK3β, and mTOR[5][6][8]. This pathway is central to this compound's role in cardioprotection, insulin sensitization, and cell proliferation[4][5][6].
References
- 1. Characterisation of the PTEN inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PTEN inhibitor this compound suppresses TSC2-/- MEFs proliferation by excessively inhibiting autophagy via the PTEN/PRAS40 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Role of PTEN in Insulin Signaling and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PTEN inhibitor this compound attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PTEN signaling inhibitor this compound improves cardiac myocyte survival by mediating apoptosis resistance in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. scbt.com [scbt.com]
- 8. medchemexpress.com [medchemexpress.com]
VO-OHPic in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
VO-OHPic, a potent and specific small-molecule inhibitor of Phosphatase and Tensin Homolog (PTEN), has emerged as a significant tool in cancer research. This technical guide provides an in-depth overview of this compound, including its mechanism of action, its effects on cancer cells, and its potential therapeutic applications. Detailed experimental protocols and quantitative data are presented to facilitate its use in a research setting. Furthermore, signaling pathways and experimental workflows are visualized to provide a clear understanding of its biological context and practical application.
Introduction
Phosphatase and Tensin Homolog (PTEN) is a critical tumor suppressor gene frequently mutated or deleted in a wide range of human cancers.[1] PTEN functions as a lipid phosphatase, dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2).[1] This action antagonizes the PI3K/Akt signaling pathway, a key regulator of cell growth, proliferation, survival, and metabolism.[1] The loss of PTEN function leads to uncontrolled activation of the PI3K/Akt pathway, promoting tumorigenesis.[1]
This compound is a vanadium-based compound that has been identified as a potent and reversible noncompetitive inhibitor of PTEN.[1][2] Its ability to specifically inhibit PTEN's enzymatic activity has made it a valuable chemical probe to study the consequences of PTEN inhibition and to explore PTEN as a therapeutic target in cancer.[1][3]
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of PTEN's phosphatase activity.[4] By inhibiting PTEN, this compound leads to an accumulation of cellular PIP3, which in turn activates downstream signaling pathways, most notably the Akt/mTOR pathway.[1][5] This activation can have context-dependent outcomes in cancer cells. While sustained activation of this pathway is generally associated with cell growth and survival, in certain contexts, such as in cells with low PTEN expression, it can paradoxically lead to the induction of cellular senescence, a form of irreversible cell cycle arrest.[6] This phenomenon, known as PTEN-loss-induced cellular senescence (PICS), presents a potential therapeutic window for targeting cancers with reduced PTEN function.[6]
Signaling Pathway of this compound Action
Caption: this compound inhibits PTEN, leading to Akt activation and downstream effects.
Quantitative Data
The following tables summarize the key quantitative data regarding the activity of this compound from various studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Inhibition Constants | Assay System | Reference |
| PTEN | 35 nM | Kic = 27 ± 6 nM, Kiu = 45 ± 11 nM | Recombinant PTEN with PIP3-based assay | [1][4] |
| PTEN | 46 ± 10 nM | - | Recombinant PTEN with OMFP-based assay | [1][7] |
| SopB | 588 nM | - | Not specified | [] |
| MTM | 4.03 µM | - | Not specified | [] |
| PTPβ | 57.5 µM | - | Not specified | [] |
| SAC | >10 µM | - | Not specified | [] |
| SHP1 | 975 nM | - | Soluble pNPP as substrate | [9] |
Table 2: Effects of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | PTEN Status | Effect | Concentration | Reference |
| Hep3B | Hepatocellular Carcinoma | Low expression | Inhibition of viability, proliferation, colony formation; Induction of senescence | 0-5 µM | [4][6] |
| PLC/PRF/5 | Hepatocellular Carcinoma | High expression | Lesser inhibition of viability, proliferation, colony formation | Not specified | [4][6] |
| SNU475 | Hepatocellular Carcinoma | PTEN-negative | No effect on viability, proliferation, colony formation | Not specified | [4][6] |
| Ovarian Cancer Cells | Ovarian Cancer | Not specified | Synergistic inhibitory effects with olaparib | Not specified | [10] |
| TSC2-/- MEFs | Tuberous Sclerosis Complex | Not applicable | Suppression of proliferation and growth | Not specified | [11] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Cell Line Xenograft | Dosage | Administration Route | Outcome | Reference |
| Male nude athymic mice | Hepatocellular Carcinoma | Hep3B | 10 mg/kg | Intraperitoneal (i.p.) | Significant inhibition of tumor growth | [4][6] |
| In vivo ovarian cancer model | Ovarian Cancer | Not specified | Not specified | Not specified | Enhanced inhibitory effects on tumor growth when combined with olaparib | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the effects of this compound.
Cell Viability and Proliferation Assay (BrdU Incorporation)
This protocol is adapted from studies on hepatocellular carcinoma cells.[4][6]
Objective: To determine the effect of this compound on cell proliferation by measuring the incorporation of bromodeoxyuridine (BrdU) into newly synthesized DNA.
Materials:
-
Hepatocellular carcinoma cell lines (e.g., Hep3B, PLC/PRF/5, SNU475)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
BrdU labeling solution
-
FixDenat solution
-
Anti-BrdU-POD antibody
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., H2SO4)
-
Microplate reader
Procedure:
-
Seed 3 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0-5 µM) for 72 hours.
-
Add BrdU labeling solution to each well 24 hours before the end of the treatment period.
-
At the end of the incubation, remove the culture medium and fix the cells with FixDenat solution for 30 minutes at room temperature.
-
Remove the FixDenat solution and add the anti-BrdU-POD antibody solution to each well. Incubate for 90 minutes at room temperature.
-
Wash the wells three times with PBS.
-
Add the substrate solution and incubate until a color change is observed.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Express the results as the percentage inhibition of BrdU incorporation compared to the control (vehicle-treated) cells.
In Vivo Xenograft Tumor Model
This protocol is based on in vivo studies using Hep3B cells in nude mice.[6]
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Materials:
-
Male nude athymic mice (4-6 weeks old)
-
Hep3B hepatocellular carcinoma cells
-
Phosphate-buffered saline (PBS)
-
This compound
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Harvest Hep3B cells and resuspend them in PBS to a final concentration of 10 x 10⁶ cells in 0.2 ml.
-
Inoculate the cell suspension subcutaneously into the right flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors become palpable (e.g., around 150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 10 mg/kg) or vehicle control daily via intraperitoneal injection.
-
Measure tumor volume regularly (e.g., every 2-3 days) using calipers. Tumor volume can be calculated using the formula: (length x width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histopathology, western blotting for p-AKT and p-ERK1/2).
Experimental Workflow
References
- 1. Characterisation of the PTEN inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. PTEN inhibition enhances sensitivity of ovarian cancer cells to the poly (ADP-ribose) polymerase inhibitor by suppressing the MRE11-RAD50-NBN complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PTEN inhibitor this compound suppresses TSC2-/- MEFs proliferation by excessively inhibiting autophagy via the PTEN/PRAS40 pathway - PMC [pmc.ncbi.nlm.nih.gov]
VO-OHPic: A Technical Guide for Neuroprotection Studies
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical overview of VO-OHPic, a potent and specific inhibitor of the phosphatase and tensin homolog (PTEN) enzyme. It details its mechanism of action, summarizes key quantitative data, and provides established experimental protocols for its application in neuroprotection research.
Introduction: this compound as a Neuroprotective Agent
This compound is a vanadium-based small molecule compound recognized for its potent and specific inhibition of PTEN, a critical negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[1][2][3] PTEN is a dual-specificity phosphatase that dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), thereby antagonizing the PI3K/Akt pathway.[1] This pathway is fundamental to numerous cellular processes in the nervous system, including neuronal growth, survival, proliferation, and synaptic plasticity.[4]
By inhibiting PTEN, this compound effectively promotes the activation of the PI3K/Akt cascade, making it a valuable pharmacological tool for investigating the therapeutic potential of this pathway in various neurological disorders. Its demonstrated efficacy in preclinical models of Parkinson's disease, depression, and Huntington's disease highlights its promise for neuroprotection studies.[5][6][7]
Mechanism of Action: PTEN Inhibition and PI3K/Akt Pathway Activation
This compound functions as a reversible, noncompetitive inhibitor of PTEN.[1] Unlike competitive inhibitors that bind to the active site, its noncompetitive nature means it binds to a site other than the substrate-binding site, affecting both the Kₘ and Vₘₐₓ of the enzyme.[1] This inhibition is potent, occurring at nanomolar concentrations.[1][8]
The primary consequence of PTEN inhibition by this compound is the accumulation of the second messenger PIP3 at the plasma membrane.[1][9] PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). This recruitment to the membrane facilitates the phosphorylation and subsequent activation of Akt by other kinases like PDK1.
Activated Akt is a central node in a signaling cascade that promotes cell survival and counteracts apoptosis through several mechanisms:
-
Inhibition of Pro-Apoptotic Factors: Akt phosphorylates and inactivates several pro-apoptotic proteins, including Bad and the Forkhead box O (FoxO) family of transcription factors (e.g., FoxO3a).[2]
-
Activation of Pro-Survival Pathways: Akt activates downstream effectors like the mechanistic target of rapamycin (mTOR), which promotes protein synthesis and cell growth.[10]
This signaling cascade is a primary focus for neuroprotection research, as its upregulation can shield neurons from apoptotic cell death induced by toxins, oxidative stress, and other insults.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound activity and its use in various experimental models.
Table 1: In Vitro Potency and Kinetics of this compound Against PTEN
| Parameter | Value | Assay Condition | Reference |
| IC₅₀ | 35 ± 2 nM | PIP₃-based assay | [1][2][11] |
| IC₅₀ | 46 ± 10 nM | OMFP-based assay | [1][8] |
| Kic (competitive) | 27 ± 6 nM | Recombinant PTEN | [1] |
| Kiu (uncompetitive) | 45 ± 11 nM | Recombinant PTEN | [1] |
| Inhibition Type | Noncompetitive | Recombinant PTEN | [1] |
| Reversibility | Fully Reversible | Dilution assay | [1] |
Table 2: Selectivity Profile of this compound
| Phosphatase | IC₅₀ | Reference |
| PTEN | 35 nM | [] |
| SopB | 588 nM | [] |
| Myotubularin (MTM) | 4.03 µM | [] |
| PTPβ | 57.5 µM | [] |
| SAC1 | >10 µM | [] |
Table 3: Exemplary Dosing and Concentrations in Preclinical Models
| Model Type | Application | Concentration / Dose | Reference |
| In Vitro (Neuroprotection) | Rescue of dopaminergic cells (SH-SY5Y) from MPP⁺ | 30 nM | [7][13] |
| In Vitro (Chondroprotection) | Protection of endplate chondrocytes from oxidative stress | 1 µM | [14] |
| In Vivo (Cardioprotection) | Male C57BL6 mice; Ischemia-reperfusion injury | 10 µg/kg (i.p.) | [8][9][11] |
| In Vivo (Anti-Tumor) | Nude mice; Hep3B xenografts | 10 mg/kg (i.p.) | [2][15] |
| In Vivo (Depression Model) | Dexamethasone-treated mice | Not specified | [6] |
Experimental Protocols
This section provides detailed methodologies for the preparation and application of this compound in neuroprotection studies.
Preparation of this compound Stock Solutions
This compound is soluble in DMSO, methanol, and aqueous buffers like PBS.[9][] For cell culture experiments, a concentrated stock solution is typically prepared in sterile DMSO.
-
Reagent: this compound trihydrate (Molecular Weight: ~415.2 g/mol ).[2][9]
-
Solvent: High-quality, sterile DMSO.
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 4.15 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C for long-term stability.[8]
-
-
Working Solution: Dilute the DMSO stock solution in the appropriate sterile cell culture medium or assay buffer to the final desired concentration immediately before use. Ensure the final DMSO concentration in the culture does not exceed a level toxic to the cells (typically <0.1%).
In Vitro Neuroprotection Assay (Parkinson's Disease Model)
This protocol is adapted from studies demonstrating the rescue of dopaminergic cells from neurotoxin-induced cell death.[7][13]
-
Cell Line: SH-SY5Y human neuroblastoma cells (a common model for dopaminergic neurons).
-
Materials:
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin).
-
Neurotoxin: MPP⁺ (1-methyl-4-phenylpyridinium) or 6-OHDA (6-hydroxydopamine).
-
This compound working solution.
-
Cell viability reagent: Sytox™ Green Nucleic Acid Stain (for dead cells).[7]
-
Mitochondrial health reagent: MitoTracker™ Red CMXRos (for viable mitochondria).[13]
-
96-well clear-bottom black plates.
-
-
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density that allows for sub-confluency at the end of the experiment (e.g., 10,000 cells/well). Allow cells to adhere and grow for 24 hours.
-
Treatment:
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Endpoint Analysis (Cell Viability):
-
Add Sytox™ Green (e.g., 1 µM final concentration) to each well.[7]
-
Incubate for 15-30 minutes, protected from light.
-
Measure fluorescence on a plate reader (e.g., excitation ~480 nm / emission ~560 nm). Increased fluorescence indicates higher cell death.
-
-
Endpoint Analysis (Mitochondrial Health):
-
In a separate plate, add MitoTracker™ Red (e.g., 200 nM final concentration) to each well.[13]
-
Incubate for 30 minutes at 37°C.
-
Wash cells with fresh medium.
-
Measure fluorescence on a plate reader (e.g., excitation ~569 nm / emission ~599 nm). Decreased fluorescence indicates mitochondrial dysfunction.
-
-
In Vivo Administration Protocol
This protocol is based on studies involving intraperitoneal administration in mice. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Drug Preparation:
-
Dissolve this compound in a sterile vehicle suitable for injection (e.g., sterile saline or PBS). The final concentration should be calculated based on the desired dose and the average weight of the mice.
-
For a dose of 10 µg/kg in a 25g mouse, the required amount is 0.25 µg per mouse. Prepare a solution where a reasonable injection volume (e.g., 100 µL) contains this amount.
-
-
Administration:
-
Administer the prepared this compound solution via intraperitoneal (i.p.) injection.
-
The timing of administration depends on the experimental design. For acute neuroprotection models, this compound is often given shortly before the insult (e.g., 30 minutes prior to inducing ischemia).[8] For chronic models, daily injections may be required.[15]
-
-
Monitoring and Analysis:
-
Monitor animal well-being, including body weight, throughout the study.[15]
-
At the study endpoint, collect tissues of interest (e.g., brain regions) for analysis.
-
Perform downstream analyses such as Western blotting for p-Akt levels, immunohistochemistry for neuronal markers, or behavioral tests to assess functional outcomes.[6]
-
Other Relevant Signaling Pathways
While the PI3K/Akt pathway is the primary target, studies suggest this compound can modulate other pathways relevant to cellular health and neuroprotection.
Nrf-2/HO-1 Pathway
In a model of intervertebral disc degeneration, this compound was shown to protect chondrocytes from oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf-2) signaling pathway.[14]
-
Mechanism: Nrf-2 is a transcription factor that regulates the expression of antioxidant proteins, including Heme oxygenase-1 (HO-1).
-
Action: this compound treatment led to increased Nrf-2 expression, which in turn promoted mitophagy (the selective degradation of damaged mitochondria) and inhibited ferroptosis (an iron-dependent form of cell death).[14]
-
Relevance: Given that oxidative stress and mitochondrial dysfunction are hallmarks of many neurodegenerative diseases, the activation of the Nrf-2 pathway represents a significant, potentially synergistic mechanism for neuroprotection by this compound.
Conclusion
This compound is a well-characterized, potent, and specific PTEN inhibitor that serves as an invaluable tool for neuroprotection research. Its ability to robustly activate the pro-survival PI3K/Akt signaling pathway has been demonstrated in multiple preclinical models of neurological and cellular stress. This guide provides the foundational technical data and protocols for researchers to effectively design and implement studies using this compound, facilitating further exploration into the therapeutic potential of PTEN inhibition for neurodegenerative diseases.
References
- 1. Characterisation of the PTEN inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. scbt.com [scbt.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. youtube.com [youtube.com]
- 11. apexbt.com [apexbt.com]
- 13. researchgate.net [researchgate.net]
- 14. PTEN inhibitor this compound protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of VO-OHPic in Cell Survival: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VO-OHPic, a potent and reversible vanadium-based compound, has emerged as a significant modulator of cell survival pathways. Its primary mechanism of action involves the specific inhibition of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN).[1][2][3][4] PTEN functions as a critical negative regulator of the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade, a cornerstone of cellular growth, proliferation, and survival.[1][5][6] By inhibiting PTEN, this compound effectively activates the PI3K/Akt pathway, thereby promoting cell survival and protecting against apoptosis in a variety of cellular contexts.[2][7][8] This technical guide provides an in-depth analysis of the role of this compound in cell survival, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.
Core Mechanism of Action: PTEN Inhibition
This compound is a highly potent, non-competitive inhibitor of PTEN's lipid phosphatase activity.[1] It directly targets PTEN, preventing the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2).[1] This inhibition leads to an accumulation of PIP3 at the plasma membrane, which in turn serves as a docking site for pleckstrin homology (PH) domain-containing proteins, most notably Akt (also known as Protein Kinase B).[1][5] The recruitment of Akt to the membrane facilitates its phosphorylation and subsequent activation by phosphoinositide-dependent kinase 1 (PDK1) and the mammalian target of rapamycin complex 2 (mTORC2).
Activated Akt is a serine/threonine kinase with a multitude of downstream targets that collectively promote cell survival and inhibit apoptosis.[5] Key downstream effects include the phosphorylation and inactivation of pro-apoptotic proteins such as Bad and caspase-9, and the inhibition of the Forkhead box O (FoxO) family of transcription factors, which regulate the expression of genes involved in apoptosis and cell cycle arrest.[2]
Quantitative Data on this compound Activity
The efficacy of this compound as a PTEN inhibitor has been quantified in several studies. The following tables summarize the key inhibitory concentrations and other relevant quantitative data.
| Parameter | Value | Assay Condition | Reference |
| IC50 | 35 ± 2 nM | PIP3-based assay | [1] |
| IC50 | 46 ± 10 nM | OMFP-based assay | [1][3] |
| Kic (competitive inhibition constant) | 27 ± 6 nM | - | [1] |
| Kiu (uncompetitive inhibition constant) | 45 ± 11 nM | - | [1] |
Table 1: In Vitro Inhibition of PTEN by this compound.
| Cell Line | Effect | Concentration | Duration | Reference |
| Hep3B (low PTEN) | Inhibition of cell viability (IC50) | 3.4 µM | 120 hours | [9] |
| PLC/PRF/5 (high PTEN) | Inhibition of cell viability (IC50) | > 5 µM | 120 hours | [9] |
| SNU475 (PTEN-negative) | No effect on cell viability | Up to highest concentrations tested | - | [2][9][10] |
| Endplate Chondrocytes | Restoration of cell viability | 1 µM (most significant effect) | - | [11] |
| TSC2-/- MEFs | Reduction in cell viability | 1 µM | 48 and 72 hours | [12] |
Table 2: Effects of this compound on Cell Viability in Different Cell Lines.
Signaling Pathways Modulated by this compound
The PI3K/Akt/mTOR Pathway
The canonical pathway activated by this compound is the PI3K/Akt/mTOR pathway. As illustrated below, inhibition of PTEN by this compound leads to a cascade of activating phosphorylation events that ultimately promote cell survival.
Caption: this compound inhibits PTEN, leading to PI3K/Akt/mTOR pathway activation and promotion of cell survival.
The Nrf-2 Antioxidant Pathway
Recent studies have revealed that this compound can also promote cell survival by activating the Nuclear factor erythroid 2-related factor 2 (Nrf-2) signaling pathway.[11][13][14] Nrf-2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. This pathway is particularly important in protecting cells against oxidative stress-induced apoptosis.
Caption: this compound activates the Nrf-2 pathway, enhancing antioxidant defenses and promoting cell survival.
Experimental Protocols
PTEN Inhibition Assay (OMFP-based)
This protocol is adapted from methodologies used to determine the IC50 of this compound.[1]
-
Reagents and Materials:
-
Recombinant human PTEN protein
-
3-O-methylfluorescein phosphate (OMFP) substrate
-
This compound stock solution (dissolved in DMSO)
-
Assay buffer (e.g., 100 mM Tris, pH 7.4, 10 mM DTT)
-
96-well black microplates
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add a constant amount of recombinant PTEN to each well of the microplate.
-
Add the different concentrations of this compound to the respective wells and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the OMFP substrate to all wells.
-
Monitor the increase in fluorescence over time using a microplate reader (excitation/emission wavelengths appropriate for fluorescein).
-
Calculate the rate of the reaction for each inhibitor concentration.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Western Blotting for Akt Phosphorylation
This protocol is a standard method to assess the activation of the Akt pathway following this compound treatment.[7][15][16]
-
Cell Culture and Treatment:
-
Culture cells of interest to a suitable confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again to remove unbound secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Akt or a housekeeping protein like GAPDH or β-actin.
-
Caption: A generalized workflow for Western blot analysis of Akt phosphorylation.
Conclusion
This compound is a powerful pharmacological tool for studying the intricacies of cell survival signaling. Its well-characterized mechanism as a potent PTEN inhibitor provides a direct means to activate the pro-survival PI3K/Akt pathway. Furthermore, its ability to modulate the Nrf-2 antioxidant pathway highlights its multifaceted role in protecting cells from various stressors. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound and to further unravel the complex signaling networks that govern cell fate. The reversible nature of its inhibitory action makes it an attractive candidate for further investigation in contexts where transient and controlled activation of pro-survival pathways is desirable.[1]
References
- 1. Characterisation of the PTEN inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Activation of PI3K/Akt pathway by PTEN reduction and PIK3CA mRNA amplification contributes to cisplatin resistance in an ovarian cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PTEN inhibitor this compound attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PTEN signaling inhibitor this compound improves cardiac myocyte survival by mediating apoptosis resistance in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. PTEN inhibitor this compound protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PTEN inhibitor this compound suppresses TSC2-/- MEFs proliferation by excessively inhibiting autophagy via the PTEN/PRAS40 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PTEN inhibitor this compound protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. PTEN inhibitor this compound attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
The Role of VO-OHPic in Enhancing Cellular Glucose Uptake: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic disorders, particularly type 2 diabetes, are characterized by impaired insulin signaling and reduced glucose uptake into peripheral tissues such as adipose and muscle. A key negative regulator of the insulin signaling pathway is the phosphatase and tensin homolog (PTEN). Inhibition of PTEN has emerged as a promising therapeutic strategy to enhance insulin sensitivity and promote glucose disposal. This technical guide provides an in-depth overview of VO-OHPic, a potent and specific PTEN inhibitor, and its role in stimulating glucose uptake. We will delve into the underlying molecular mechanisms, present quantitative data on its efficacy, detail relevant experimental protocols, and provide visual representations of the key signaling pathways and workflows.
Mechanism of Action: Inhibition of PTEN and Activation of the PI3K/Akt Signaling Pathway
This compound is a vanadium-containing organic compound that acts as a reversible and non-competitive inhibitor of PTEN.[1] PTEN is a lipid phosphatase that dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2). By inhibiting PTEN, this compound leads to an accumulation of PIP3 at the plasma membrane.
This increase in PIP3 levels is a critical event in the activation of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a central cascade in insulin-mediated glucose metabolism.[2] PIP3 serves as a docking site for proteins containing pleckstrin homology (PH) domains, such as phosphoinositide-dependent kinase-1 (PDK1) and Akt (also known as protein kinase B). The recruitment of Akt to the plasma membrane facilitates its phosphorylation and activation by PDK1 and mTORC2.[2]
Activated Akt then phosphorylates a range of downstream targets, leading to the translocation of the glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane.[3] This process is a crucial step for increasing glucose entry into cells. One of the key substrates of Akt in this process is the Akt substrate of 160 kDa (AS160), also known as TBC1D4.[4] Phosphorylation of AS160 by Akt inhibits its Rab-GTPase activating protein (GAP) activity, leading to the activation of Rab proteins that are essential for GLUT4 vesicle trafficking and fusion with the plasma membrane.[4] While the direct effect of this compound on AS160 phosphorylation requires further specific investigation, the established activation of Akt by this compound strongly suggests its involvement in this downstream event.
Interestingly, studies have indicated that this compound's mechanism of action is specific to the PI3K/Akt pathway and does not appear to involve the AMP-activated protein kinase (AMPK) pathway, another key regulator of glucose metabolism.
Quantitative Data on this compound Activity and Efficacy
The potency of this compound as a PTEN inhibitor has been characterized through kinetic studies. These studies reveal a non-competitive mode of inhibition, indicating that this compound does not compete with the substrate for the active site of PTEN.[1] While specific dose-response and time-course data on glucose uptake in adipocytes and muscle cells treated with this compound are still emerging in publicly available literature, the dramatic enhancement of glucose uptake in adipocytes has been noted.[5] In vivo studies have also demonstrated the glucose-lowering effects of this compound.[5]
| Parameter | Value | Reference |
| IC50 for PTEN Inhibition | 35 nM | [5] |
| Inhibition Constants (Kic, Kiu) | Kic: 27 ± 6 nM, Kiu: 45 ± 11 nM | [1] |
| Mode of Inhibition | Non-competitive | [1] |
Table 1: Kinetic Parameters of PTEN Inhibition by this compound
| Cell Line/Model | Treatment | Effect on Glucose Uptake/Metabolism | Reference |
| Adipocytes | PTEN inhibition with this compound | Dramatically enhanced glucose uptake | [5] |
| C57BL6 mice | This compound (10 mg/kg, i.p.) | Decreased plasma glucose level | [5] |
Table 2: In Vitro and In Vivo Effects of this compound on Glucose Metabolism
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language for Graphviz.
Experimental Protocols
2-Deoxyglucose Uptake Assay in Adipocytes
This protocol describes a method to measure glucose uptake in differentiated 3T3-L1 adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes in 12-well plates
-
Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM HEPES, pH 7.4) with 0.2% BSA
-
This compound stock solution (in DMSO)
-
2-deoxy-D-[³H]glucose (1 µCi/mL) in KRH buffer
-
Phloretin solution (in DMSO)
-
0.5 M NaOH
-
Scintillation cocktail
-
BCA Protein Assay Kit
Procedure:
-
Wash differentiated 3T3-L1 adipocytes twice with KRH buffer.
-
Incubate cells in KRH buffer for 2 hours at 37°C for serum starvation.
-
Aspirate the buffer and add fresh KRH buffer containing various concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 30 minutes).
-
To initiate glucose uptake, add 2-deoxy-D-[³H]glucose to a final concentration of 0.1 µCi/mL and incubate for 10 minutes at 37°C.
-
To determine non-specific uptake, add phloretin to a final concentration of 200 µM to a subset of wells 10 minutes prior to the addition of 2-deoxy-D-[³H]glucose.
-
Terminate the assay by aspirating the radioactive solution and washing the cells three times with ice-cold PBS.
-
Lyse the cells by adding 0.5 M NaOH to each well and incubating for 1 hour at 37°C.
-
Transfer a portion of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Use another portion of the cell lysate to determine the protein concentration using a BCA protein assay kit.
-
Calculate the specific glucose uptake by subtracting the non-specific uptake from the total uptake and normalize to the protein concentration.
Western Blot Analysis of Akt Phosphorylation
This protocol details the procedure for detecting the phosphorylation status of Akt in response to this compound treatment.
Materials:
-
Cultured cells (e.g., 3T3-L1 adipocytes or L6 myotubes)
-
This compound
-
RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture and treat cells with this compound at desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
To control for protein loading, strip the membrane and re-probe with an antibody against total Akt.
-
Quantify the band intensities using densitometry software and express the level of phosphorylated Akt relative to the total Akt.
Conclusion
This compound represents a powerful tool for investigating the role of the PTEN/PI3K/Akt signaling pathway in glucose metabolism. Its potent and specific inhibition of PTEN leads to the activation of downstream signaling cascades that culminate in the translocation of GLUT4 to the cell surface and a subsequent increase in glucose uptake. This technical guide has provided a comprehensive overview of the mechanism of action of this compound, along with detailed experimental protocols and visual aids to facilitate further research in this area. The continued investigation into the effects of this compound and similar PTEN inhibitors holds significant promise for the development of novel therapeutic strategies for metabolic diseases characterized by insulin resistance.
References
- 1. GLUT4 translocation and dispersal operate in multiple cell types and are negatively correlated with cell size in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A high-content endogenous GLUT4 trafficking assay reveals new aspects of adipocyte biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nips.ac.jp [nips.ac.jp]
- 5. selleckchem.com [selleckchem.com]
The Discovery and Synthesis of VO-OHPic: A Technical Guide to a Potent PTEN Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of VO-OHPic, a potent and specific inhibitor of the tumor suppressor phosphatase and tensin homolog (PTEN). This compound, an oxovanadium(IV) complex with 3-hydroxypicolinic acid, has emerged as a critical tool for studying the physiological and pathological roles of the PTEN signaling pathway. Its insulin-mimetic properties and anticancer activities have positioned it as a compound of significant interest in drug discovery and development. This document details the experimental protocols for its synthesis, in vitro and in vivo evaluation, and summarizes key quantitative data. Furthermore, it provides visual representations of its mechanism of action and experimental workflows to facilitate a deeper understanding of its biological context.
Introduction
Phosphatase and tensin homolog (PTEN) is a crucial tumor suppressor gene that is frequently mutated or deleted in a wide range of human cancers.[1] As a lipid phosphatase, PTEN's primary function is to dephosphorylate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), thereby acting as a critical negative regulator of the PI3K/Akt/mTOR signaling pathway, which is fundamental to cell growth, proliferation, survival, and metabolism.[2] The discovery of potent and specific PTEN inhibitors is paramount for both elucidating the intricate roles of PTEN in cellular processes and for exploring potential therapeutic avenues for diseases such as cancer and diabetes.[1][2]
Vanadium compounds have long been recognized for their insulin-mimetic effects, largely attributed to their inhibition of protein tyrosine phosphatases (PTPs).[3][4] This led to the investigation of vanadium complexes as potential inhibitors of other phosphatases, including PTEN. This compound emerged from these efforts as a highly potent and selective small-molecule inhibitor of PTEN's enzymatic activity.[2][5]
Synthesis of this compound Trihydrate
The synthesis of this compound, chemically known as aqua(3-hydroxy-2-pyridinecarboxylato-κN¹,κO²)[3-(hydroxy-κO)-2-pyridinecarboxylato(2-)-κO²]oxo-vanadate(1-), hydrogen, trihydrate, involves the complexation of an oxovanadium(IV) salt with 3-hydroxypicolinic acid. While detailed, step-by-step synthesis protocols are often proprietary, the general procedure follows established methods for the synthesis of oxovanadium(IV) complexes with picolinate derivatives.[6][7]
General Synthetic Scheme:
A typical synthesis involves the reaction of a vanadyl salt, such as vanadyl sulfate (VOSO₄) or vanadyl acetylacetonate (VO(acac)₂), with 3-hydroxypicolinic acid in an aqueous or alcoholic solvent. The reaction mixture is typically heated to facilitate the coordination of the picolinate ligands to the oxovanadium(IV) core. The pH of the solution is a critical parameter and may be adjusted to promote the formation of the desired complex. The final product, this compound trihydrate, is often isolated as a crystalline solid by cooling the reaction mixture or by solvent evaporation.
Mechanism of Action
This compound exerts its biological effects primarily through the potent and specific inhibition of PTEN's lipid phosphatase activity.[5][8] This inhibition is reversible and has been characterized as noncompetitive, affecting both the Km and Vmax of the enzyme.[2] By inhibiting PTEN, this compound leads to an accumulation of PIP3 at the plasma membrane. This, in turn, activates downstream signaling cascades, most notably the PI3K/Akt/mTOR pathway.[5] The activation of Akt (also known as protein kinase B) leads to the phosphorylation and regulation of a multitude of downstream targets involved in cell survival, proliferation, and metabolism.[5][9]
In addition to the canonical PI3K/Akt/mTOR pathway, this compound has been shown to modulate other signaling pathways, including the Nrf-2/HO-1 pathway, which is involved in the cellular response to oxidative stress.[10][11]
Figure 1. Signaling pathway of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro PTEN Inhibition
| Parameter | Substrate | Value | Reference |
| IC₅₀ | PIP₃ | 35 ± 2 nM | [2] |
| IC₅₀ | OMFP | 46 ± 10 nM | [2][8] |
| Kᵢc | OMFP | 27 ± 6 nM | [2] |
| Kᵢu | OMFP | 45 ± 11 nM | [2] |
Table 2: Cellular Activity
| Cell Line | Assay | Concentration | Effect | Reference |
| Hep3B | Cell Proliferation (BrdU) | 0-5 µM | Inhibition of proliferation | [2] |
| Hep3B | Colony Formation | 0-5 µM | Inhibition of colony formation | [9] |
| Hep3B | Senescence | 0-5 µM | Induction of senescence | [9] |
| Adipocytes | Glucose Uptake | Not specified | Enhanced glucose uptake | [5] |
Table 3: In Vivo Efficacy
| Animal Model | Cell Line | Dosage | Administration | Effect | Reference |
| Nude Mice | Hep3B Xenograft | 10 mg/kg | Intraperitoneal (i.p.) | Significant tumor growth inhibition | [2] |
| C57BL6 Mice | Kcl-induced cardiac arrest | 10 µg/kg | Intraperitoneal (i.p.) | Increased survival | [5] |
Detailed Experimental Protocols
PTEN Inhibition Assay (PIP₃ Substrate)
This protocol is adapted from methodologies utilizing the physiological substrate PIP₃ and malachite green for phosphate detection.[12]
Materials:
-
Recombinant PTEN enzyme
-
This compound
-
PIP₃ (diC8, water-soluble)
-
PTEN Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.4, 10 mM DTT)
-
Malachite Green Reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute further in PTEN Reaction Buffer.
-
In a 96-well plate, add the diluted this compound to the appropriate wells.
-
Add the recombinant PTEN enzyme to each well (except for the no-enzyme control).
-
Pre-incubate the enzyme and inhibitor for 10 minutes at room temperature.
-
Initiate the reaction by adding the PIP₃ substrate to each well.
-
Incubate the reaction at 30°C for 20 minutes.
-
Stop the reaction by adding Malachite Green Reagent.
-
Allow the color to develop for 10-15 minutes at room temperature.
-
Measure the absorbance at 620-650 nm using a microplate reader.
-
Calculate the percentage of inhibition relative to the DMSO control and determine the IC₅₀ value.
Figure 2. PTEN inhibition assay workflow.
Western Blot Analysis of Akt Phosphorylation
This protocol provides a general framework for assessing the phosphorylation status of Akt at Ser473 and Thr308 following this compound treatment.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-pAkt Ser473, anti-pAkt Thr308, anti-total Akt, anti-loading control e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere.
-
Treat cells with various concentrations of this compound for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C (dilution as per manufacturer's recommendation).
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to the total protein and loading control.
Cell Proliferation (BrdU) Assay
This colorimetric immunoassay measures the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA.
Materials:
-
Hep3B cells
-
Cell culture medium and 96-well plates
-
This compound
-
BrdU labeling reagent
-
Fixing/denaturing solution
-
Anti-BrdU antibody (peroxidase-conjugated)
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Seed 3 x 10³ Hep3B cells per well in a 96-well plate and allow them to attach.
-
Treat the cells with varying concentrations of this compound (0-5 µM) for 72 hours.
-
Add the BrdU labeling reagent to each well 24 hours before the end of the treatment period.
-
Remove the culture medium and fix/denature the cells according to the kit manufacturer's instructions.
-
Add the anti-BrdU antibody and incubate.
-
Wash the wells.
-
Add the substrate solution and incubate until color development.
-
Add the stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Express the results as the percentage inhibition of BrdU incorporation compared to the control.
Senescence-Associated β-Galactosidase Staining
This cytochemical assay identifies senescent cells based on the expression of a β-galactosidase active at pH 6.0.
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)
-
Staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl₂, NaCl in a citrate/phosphate buffer at pH 6.0)
-
Microscope
Procedure:
-
Wash the cells twice with PBS.
-
Fix the cells with the fixative solution for 3-5 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add the staining solution to the cells.
-
Incubate the cells at 37°C (in a non-CO₂ incubator) overnight or until a blue color develops in senescent cells.
-
Observe the cells under a microscope and quantify the percentage of blue-stained (senescent) cells.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a nude mouse model.
Materials:
-
Athymic nude mice
-
Hep3B cells
-
Matrigel (optional)
-
This compound
-
Vehicle control (e.g., saline, DMSO)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of Hep3B cells (e.g., 1-5 x 10⁶ cells in saline or with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 10 mg/kg) or vehicle control via intraperitoneal injection according to a predetermined schedule.
-
Measure tumor volume with calipers regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, Western blot).
Figure 3. In vivo tumor xenograft study workflow.
Conclusion
This compound stands out as a potent and specific inhibitor of PTEN, making it an invaluable research tool and a promising lead compound for drug development. Its ability to modulate the PI3K/Akt/mTOR pathway has significant implications for cancer therapy and the treatment of metabolic disorders like diabetes. The detailed protocols and summarized data presented in this guide are intended to provide researchers with a solid foundation for utilizing this compound in their studies and to foster further investigation into its therapeutic potential. The continued exploration of this compound and its derivatives will undoubtedly contribute to a deeper understanding of PTEN biology and may ultimately lead to novel therapeutic strategies for a variety of human diseases.
References
- 1. Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. buckinstitute.org [buckinstitute.org]
- 3. Hep3B Xenograft Model - Altogen Labs [altogenlabs.com]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. Senescence Associated β-galactosidase Staining [bio-protocol.org]
- 6. Analysis of intracellular PTEN signaling and secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccrod.cancer.gov [ccrod.cancer.gov]
- 8. Analysis of Site-specific Phosphorylation of PTEN using Enzyme-Catalyzed Expressed Protein Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. interchim.fr [interchim.fr]
- 10. Senescence Associated β-galactosidase Staining [en.bio-protocol.org]
- 11. 4.8. Senescence-Associated β-Galactosidase Staining Assay [bio-protocol.org]
- 12. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to VO-OHPic Structural Analogs and Derivatives as PTEN Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemistry, biological activity, and experimental evaluation of VO-OHPic, a potent vanadium-based inhibitor of the tumor suppressor phosphatase and tensin homolog (PTEN). The document further explores the landscape of its structural analogs and derivatives, offering insights into their synthesis, structure-activity relationships, and therapeutic potential. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.
Core Compound: this compound
This compound, with the chemical formula [V(=O)(H₂O)(OHpic)₂], is a vanadyl (V⁴⁺) complex coordinated with two hydroxypicolinic acid (OHpic) ligands.[1] It has emerged as a highly potent and selective inhibitor of PTEN, a critical negative regulator of the PI3K/Akt signaling pathway.[1][2] The inhibition of PTEN by this compound is reversible and noncompetitive, affecting both the Kₘ and Vₘₐₓ of the enzyme.[1] This mode of action distinguishes it from many other phosphatase inhibitors and underscores its potential for therapeutic applications where transient PTEN inhibition is desirable.[1]
Synthesis of this compound
The synthesis of this compound is based on the procedure originally described by Nakai et al. (2005). While the detailed protocol from the original publication is not publicly available, the general synthesis of related vanadyl-picolinate complexes involves the reaction of a vanadyl salt, such as vanadyl sulfate (VOSO₄), with the corresponding picolinic acid ligand in an appropriate solvent system, typically an aqueous or alcoholic solution. The reaction is usually carried out under reflux, followed by crystallization of the product.
General Experimental Workflow for Synthesis of Vanadyl-Picolinate Complexes:
General workflow for the synthesis of vanadyl-picolinate complexes.
Biological Activity and Signaling Pathways
This compound exerts its biological effects primarily through the inhibition of PTEN, leading to the activation of downstream signaling pathways. The most well-characterized of these is the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[2][3]
By inhibiting PTEN, this compound prevents the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP₃), leading to its accumulation at the plasma membrane. This, in turn, recruits and activates Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a multitude of downstream targets, including mTOR, which promotes protein synthesis and cell growth, and FOXO transcription factors, which are inhibited from promoting the expression of pro-apoptotic genes.
More recent studies have also implicated this compound in the activation of the Nrf-2 signaling pathway.[3] Nrf-2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Activation of the Nrf-2/HO-1 pathway by this compound has been shown to protect cells from oxidative stress-induced apoptosis and degeneration.[3]
Signaling Pathways Modulated by this compound:
Signaling pathways modulated by the PTEN inhibitor this compound.
Quantitative Data Summary
The inhibitory potency of this compound against PTEN and other phosphatases has been quantified in several studies. The following table summarizes the key inhibitory constants.
| Compound | Target | Assay Substrate | IC₅₀ (nM) | Kᵢc (nM) | Kᵢu (nM) | Reference(s) |
| This compound | PTEN | PIP₃ | 35 ± 2 | - | - | [1] |
| This compound | PTEN | OMFP | 46 ± 10 | 27 ± 6 | 45 ± 11 | [1] |
| This compound | SopB | DiFMUP | 588 | - | - | |
| This compound | MTM1 | DiFMUP | 4030 | - | - | |
| This compound | PTPβ | DiFMUP | 57500 | - | - | |
| This compound | SAC1 | DiFMUP | >10000 | - | - |
IC₅₀: Half-maximal inhibitory concentration. Kᵢc: Competitive inhibition constant. Kᵢu: Uncompetitive inhibition constant. PIP₃: Phosphatidylinositol (3,4,5)-trisphosphate. OMFP: 3-O-methylfluorescein phosphate. DiFMUP: 6,8-Difluoro-4-methylumbelliferyl phosphate.
Structural Analogs and Derivatives
While systematic studies on structural analogs of this compound are limited, the broader field of vanadium chemistry offers insights into potential derivatives. Modifications can be envisioned at two primary sites: the hydroxypicolinic acid ligand and the vanadium core.
Ligand Modifications
The hydroxypicolinic acid scaffold can be modified by introducing different substituents on the pyridine ring. For example, studies on other vanadium complexes with picolinate-type ligands suggest that altering the electronic and steric properties of the ligand can significantly impact the complex's stability, solubility, and biological activity.
-
Substitution on the Pyridine Ring: Introducing electron-donating or electron-withdrawing groups at different positions on the pyridine ring could modulate the Lewis acidity of the vanadium center and its interaction with the PTEN active site.
-
Alternative Picolinate-Type Ligands: Exploration of other isomers of hydroxypicolinic acid or related heterocyclic carboxylic acids could lead to analogs with altered target selectivity or improved pharmacokinetic properties.
Vanadium Core Modifications
While this compound contains a vanadyl (V⁴⁺) core, other oxidation states of vanadium, such as V³⁺ and V⁵⁺, can form stable complexes. The coordination geometry around the vanadium center can also be influenced by the choice of ancillary ligands, potentially leading to derivatives with different inhibitory profiles.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of this compound and its potential analogs.
PTEN Inhibition Assay (OMFP-based)
This high-throughput assay utilizes the artificial substrate 3-O-methylfluorescein phosphate (OMFP) to monitor PTEN activity.[1]
Workflow for OMFP-based PTEN Inhibition Assay:
Workflow for the OMFP-based PTEN inhibition assay.
Detailed Protocol:
-
Reagents:
-
PTEN enzyme (recombinant)
-
OMFP substrate solution (e.g., 200 µM in assay buffer)
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 10 mM DTT
-
Inhibitor stock solution (e.g., in DMSO) and serial dilutions
-
-
Procedure:
-
In a 96-well microplate, add a fixed amount of PTEN enzyme to each well.
-
Add varying concentrations of the test compound (or vehicle control) to the wells and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the OMFP substrate solution.
-
Immediately begin monitoring the increase in fluorescence intensity using a microplate reader (Excitation: ~485 nm, Emission: ~525 nm).
-
Record data at regular intervals for a specified duration.
-
-
Data Analysis:
-
Calculate the initial rate of reaction (slope of the linear portion of the fluorescence vs. time plot).
-
Plot the percentage of PTEN inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.
-
Cell Viability Assay (MTS-based)
The MTS assay is a colorimetric method for assessing cell viability.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for the desired duration (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the viability of untreated control cells.
Cell Proliferation Assay (BrdU Incorporation)
This assay measures DNA synthesis as an indicator of cell proliferation.[4]
Detailed Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the test compound as described for the MTS assay.
-
BrdU Labeling: Add BrdU labeling solution to the cells and incubate for a few hours to allow for incorporation into newly synthesized DNA.
-
Fixation and Detection: Fix the cells, and then add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).
-
Substrate Addition and Measurement: Add the enzyme substrate and measure the colorimetric or chemiluminescent signal.
-
Data Analysis: Quantify the amount of BrdU incorporation, which is proportional to the level of cell proliferation.
Conclusion and Future Directions
This compound is a valuable research tool for studying the physiological and pathological roles of PTEN. Its potency, selectivity, and reversible mode of action make it an attractive lead compound for the development of novel therapeutics. The exploration of its structural analogs and derivatives, through modifications of both the hydroxypicolinic acid ligand and the vanadium core, holds significant promise for the discovery of next-generation PTEN inhibitors with enhanced efficacy, selectivity, and drug-like properties. Further research focusing on systematic structure-activity relationship studies is crucial for advancing this class of compounds towards clinical applications.
References
Methodological & Application
Application Notes and Protocols for the In Vitro Characterization of VO-OHPic, a Potent PTEN Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
VO-OHPic is a potent and highly selective, cell-permeable small molecule inhibitor of the Phosphatase and Tensin Homolog (PTEN).[1][2] PTEN is a critical tumor suppressor protein that functions as a lipid phosphatase, antagonizing the PI3K/Akt signaling pathway.[3][4] By dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3), PTEN downregulates this key pathway involved in cell growth, proliferation, survival, and metabolism.[2][3] The inhibition of PTEN by this compound leads to the accumulation of PIP3 and subsequent activation of Akt and its downstream effectors.[2][5] This makes this compound a valuable chemical tool for studying the physiological and pathological roles of the PTEN/PI3K/Akt pathway and for exploring potential therapeutic strategies in diseases like cancer and diabetes.[3][4]
These application notes provide detailed protocols for the in vitro characterization of this compound, including a direct enzymatic assay to determine its inhibitory potency against PTEN and a cell-based assay to assess its downstream functional effects on cell proliferation.
Mechanism of Action of this compound
This compound is a vanadium-containing compound that acts as a noncompetitive inhibitor of PTEN's lipid phosphatase activity.[3] This mode of inhibition means that this compound does not compete with the substrate (PIP3) for binding to the active site. Instead, it binds to a different site on the enzyme, altering its conformation and reducing its catalytic efficiency.[3] This affects both the Michaelis constant (Km) and the maximum velocity (Vmax) of the enzymatic reaction.[3] The inhibition of PTEN by this compound is reversible.[3] The primary downstream consequence of PTEN inhibition is the hyperactivation of the PI3K/Akt signaling cascade.[5][6]
Signaling Pathway
Caption: PTEN/PI3K/Akt signaling pathway inhibited by this compound.
Data Presentation
Table 1: Inhibitory Potency and Kinetic Parameters of this compound against PTEN
| Parameter | Value | Substrate Used | Reference |
| IC₅₀ | 35 nM | PIP₃ | [1][2][5] |
| IC₅₀ | 46 ± 10 nM | OMFP | [3][6] |
| Kic (competitive) | 27 ± 6 nM | OMFP | [3] |
| Kiu (uncompetitive) | 45 ± 11 nM | OMFP | [3] |
IC₅₀: Half maximal inhibitory concentration. Kic: Competitive inhibition constant. Kiu: Uncompetitive inhibition constant. OMFP: 3-O-methylfluorescein phosphate. PIP₃: Phosphatidylinositol (3,4,5)-trisphosphate.
Table 2: Example Data from a Cell Proliferation (BrdU) Assay in Hep3B Cells
| This compound Concentration (µM) | Incubation Time (hours) | % Inhibition of BrdU Incorporation (Mean ± SD) |
| 0 (Control) | 72 | 0 ± 5 |
| 0.1 | 72 | 15 ± 6 |
| 0.5 | 72 | 45 ± 8 |
| 1.0 | 72 | 68 ± 7 |
| 5.0 | 72 | 85 ± 9 |
Data is hypothetical and for illustrative purposes, based on trends described in the literature.[5][7]
Experimental Protocols
Protocol 1: In Vitro PTEN Inhibition Assay using OMFP Substrate
This protocol describes a fluorometric assay to determine the IC₅₀ value of this compound against recombinant PTEN. The assay measures the dephosphorylation of the artificial substrate 3-O-methylfluorescein phosphate (OMFP), which becomes fluorescent upon phosphate removal.[3]
Materials:
-
Recombinant human PTEN protein
-
This compound trihydrate
-
3-O-methylfluorescein phosphate (OMFP)
-
Assay Buffer: (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM DTT, 100 mM NaCl, 0.01% Triton X-100)
-
DMSO (anhydrous)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader (Excitation/Emission ~485/525 nm)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution. Further dilute in DMSO to create intermediate stocks.
-
Prepare Serial Dilutions: Prepare a serial dilution of this compound in assay buffer containing 1% DMSO. For an IC₅₀ determination, concentrations might range from 1 nM to 10 µM. Include a "no inhibitor" control (1% DMSO in assay buffer).
-
Enzyme Preparation: Dilute recombinant PTEN in cold assay buffer to the desired working concentration.
-
Pre-incubation: Add 20 µL of the serially diluted this compound solutions or control to the wells of a 96-well plate. Add 60 µL of the diluted PTEN enzyme solution to each well. Mix gently and incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.[3]
-
Reaction Initiation: Prepare the OMFP substrate solution in assay buffer. To start the reaction, add 20 µL of the OMFP solution to each well. The final OMFP concentration should be at or near its Km value for PTEN (e.g., 200 µM).[3]
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity every 1-2 minutes for a total of 30-60 minutes using a microplate reader.
-
Data Analysis:
-
For each concentration, calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the rates by subtracting the rate of a "no enzyme" background control.
-
Express the data as a percentage of the activity of the "no inhibitor" control.
-
Plot the percentage of PTEN activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: Workflow for the in vitro PTEN inhibition assay.
Protocol 2: Cell Proliferation Assay (BrdU Incorporation)
This protocol measures the effect of this compound on DNA synthesis as an indicator of cell proliferation.[5]
Materials:
-
Human cell line of interest (e.g., Hep3B hepatocellular carcinoma cells)
-
Complete cell culture medium
-
This compound trihydrate
-
BrdU Cell Proliferation Assay Kit (colorimetric)
-
96-well clear, flat-bottom cell culture plates
-
Microplate reader (absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of this compound (e.g., 0 to 5 µM).[5] Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for 48 hours.[5]
-
BrdU Labeling: Add BrdU labeling solution to each well according to the manufacturer's instructions. Typically, this is done 24 hours before the end of the total treatment time (i.e., at the 48-hour mark for a 72-hour total incubation).[5]
-
Final Incubation: Return the plate to the incubator for an additional 24 hours (total treatment time of 72 hours).
-
Assay Development: At the end of the incubation, remove the labeling medium. Fix the cells, add the anti-BrdU antibody, and then the substrate solution as per the kit's protocol.
-
Measurement: Stop the reaction and measure the absorbance on a microplate reader at the wavelength specified by the manufacturer.
-
Data Analysis:
-
Subtract the absorbance of a "no cells" blank from all readings.
-
Express the results as a percentage of the vehicle-treated control cells.
-
Plot the percentage of proliferation against the this compound concentration.
-
Conclusion
This compound is a well-characterized and potent inhibitor of PTEN, making it an essential tool for cancer biology, metabolism research, and drug discovery. The provided protocols for a direct enzymatic inhibition assay and a functional cell-based proliferation assay offer robust methods to study its effects in vitro. Proper execution of these assays will yield valuable insights into the role of the PTEN/PI3K/Akt pathway in various biological contexts.
References
- 1. apexbt.com [apexbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Characterisation of the PTEN inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PTEN Inhibition in Human Disease Therapy [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tandfonline.com [tandfonline.com]
Application Notes and Protocols for VO-OHPic in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
VO-OHPic, a potent and reversible non-competitive inhibitor of Phosphatase and Tensin Homolog (PTEN), has emerged as a valuable tool in cell biology and drug discovery.[1][2] By inhibiting PTEN, a critical tumor suppressor that negatively regulates the PI3K/Akt signaling pathway, this compound effectively modulates fundamental cellular processes including cell survival, proliferation, apoptosis, and senescence.[1][3][4][5] These application notes provide a comprehensive overview of the effective concentrations of this compound across various cell lines and detailed protocols for key experimental assays.
Data Presentation: Effective Concentrations of this compound
The optimal concentration of this compound is cell-type dependent and varies based on the desired biological outcome. The following tables summarize effective concentrations from various studies.
| Cell Line | Cell Type | Concentration Range | Incubation Time | Observed Effect |
| Hep3B | Human Hepatocellular Carcinoma | 0-5 µM | 72 h | Inhibition of cell viability and proliferation, induction of senescence.[3][4] |
| PLC/PRF/5 | Human Hepatocellular Carcinoma | 0-5 µM | 72 h | Lesser inhibition of cell viability and proliferation compared to Hep3B.[3][4] |
| SNU475 | Human Hepatocellular Carcinoma (PTEN-negative) | 0-5 µM | 72 h | No significant effect on cell viability.[3] |
| Endplate Chondrocytes | Murine Intervertebral Disc | 0.1, 1, 10 µM | 24 h | Restoration of cell viability after TBHP-induced oxidative stress, with 1 µM showing the most significant effect. |
| Ovarian Cancer Cells | Human Ovarian Cancer | Not Specified | Not Specified | Synergistic inhibitory effects when combined with olaparib.[6][7] |
| NIH 3T3 and L1 | Murine Fibroblasts | Up to 10 µM (saturation at 75 nM for Akt phosphorylation) | Not Specified | Increased Akt phosphorylation.[8] |
| Parameter | Value | Cell-free/Cell-based |
| IC50 (PTEN inhibition) | 35 nM | Cell-free assay[1][3] |
| IC50 (PTEN inhibition) | 46 ± 10 nM | OMFP-based assay[1][9] |
| Kic (dissociation constant for EI complex) | 27 ± 6 nM | Cell-free assay[1] |
| Kiu (dissociation constant for ESI complex) | 45 ± 11 nM | Cell-free assay[1] |
Signaling Pathways Modulated by this compound
This compound primarily exerts its effects through the inhibition of PTEN, leading to the activation of the PI3K/Akt signaling pathway. This, in turn, influences downstream effectors that regulate cell fate. Additionally, this compound has been shown to activate the Nrf-2/HO-1 pathway, providing a protective role against oxidative stress.
PTEN/Akt Signaling Pathway
Caption: this compound inhibits PTEN, leading to increased PIP3 levels and subsequent activation of Akt, which promotes cell survival and inhibits apoptosis.
Nrf-2/HO-1 Signaling Pathway
Caption: this compound promotes the activation and nuclear translocation of Nrf-2, leading to the expression of antioxidant genes like HO-1 and subsequent cellular protection against oxidative stress.
Experimental Protocols
The following are detailed protocols for commonly used assays to evaluate the effects of this compound in cell culture.
Cell Viability Assay (CCK-8)
This protocol is adapted from standard CCK-8 assay procedures.[6][10][11][12][13]
Workflow:
Caption: Workflow for assessing cell viability using the CCK-8 assay after this compound treatment.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Addition and Incubation:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C until the color of the medium changes. The incubation time will depend on the cell type and density.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on standard procedures for flow cytometric analysis of apoptosis.[8][9][14][15][16]
Workflow:
Caption: Workflow for detecting apoptosis using Annexin V-FITC and PI staining followed by flow cytometry.
Materials:
-
Cells treated with this compound
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for the appropriate duration.
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS, centrifuging after each wash.
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour of staining.
-
Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.
-
Western Blot Analysis of PTEN/Akt Pathway
This protocol provides a general guideline for analyzing protein expression in the PTEN/Akt pathway.[4][17][18][19]
Workflow:
Caption: General workflow for Western blot analysis of key proteins in the PTEN/Akt signaling pathway.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-PTEN, rabbit anti-phospho-Akt (Ser473), rabbit anti-Akt, and a loading control like rabbit anti-β-actin)
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
After treatment with this compound, wash cells with cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities using image analysis software and normalize to the loading control.
-
Conclusion
This compound is a powerful research tool for investigating cellular signaling pathways, particularly the PTEN/Akt and Nrf-2/HO-1 axes. The provided data and protocols offer a starting point for researchers to effectively utilize this compound in their cell culture experiments. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for each specific cell line and experimental setup.
References
- 1. Characterisation of the PTEN inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PTEN inhibitor this compound protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Critical implication of the PTEN/PI3K/AKT pathway during BMP2-induced heterotopic ossification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PTEN Tumor Suppressor Network in PI3K-Akt Pathway Control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. PTEN inhibition enhances sensitivity of ovarian cancer cells to the poly (ADP-ribose) polymerase inhibitor by suppressing the MRE11-RAD50-NBN complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. static.igem.org [static.igem.org]
- 10. ptglab.com [ptglab.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. toolsbiotech.com [toolsbiotech.com]
- 13. dojindo.co.jp [dojindo.co.jp]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bosterbio.com [bosterbio.com]
- 16. dojindo.com [dojindo.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: VO-OHPic Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and application of VO-OHPic, a potent and selective inhibitor of the tumor suppressor protein PTEN (Phosphatase and Tensin Homolog).
Introduction
This compound is a vanadium-based small molecule that acts as a reversible and non-competitive inhibitor of PTEN.[1][2] By inhibiting PTEN's lipid phosphatase activity, this compound leads to an increase in cellular levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates downstream signaling pathways, most notably the PI3K/Akt pathway.[3][4] This pathway is crucial in regulating cell growth, proliferation, survival, and metabolism.[] The ability to modulate this pathway makes this compound a valuable tool in various research areas, including cancer biology, neuroscience, and metabolic disorders.
Chemical and Physical Properties
It is crucial to use the correct molecular weight for accurate molarity calculations, as different hydration states exist. The trihydrate form is commonly used.
| Property | Value | Reference |
| Chemical Name | This compound trihydrate | [3][6] |
| CAS Number | 476310-60-8 | [3][4][6] |
| Molecular Formula | C₁₂H₁₆N₂O₁₁V | [6][7] |
| Molecular Weight | 415.20 g/mol | [3][6][7] |
| Appearance | Light green to green crystalline solid | [6] |
| Solubility | Soluble in DMSO (≥ 50 mg/mL) | [4][6] |
| Insoluble in water and ethanol | [6] |
Mechanism of Action and Signaling Pathway
This compound specifically inhibits the enzymatic activity of PTEN, which is a dual-specificity phosphatase that dephosphorylates PIP3 at the 3' position of the inositol ring. This inhibition leads to the accumulation of PIP3, which then acts as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B) and PDK1. This results in the translocation of Akt to the plasma membrane, where it is phosphorylated and activated. Activated Akt then phosphorylates a variety of downstream targets, including FOXO3a, thereby promoting cell survival and proliferation.[3][6]
References
- 1. This compound trihydrate, PTEN inhibitor (ab141439) | Abcam [abcam.com]
- 2. PTEN inhibitor this compound protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for VO-OHPic Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of VO-OHPic, a potent and reversible inhibitor of Phosphatase and Tensin Homolog (PTEN), in various mouse models. The protocols and data presented are intended to guide researchers in designing and executing in vivo studies to explore the therapeutic potential of PTEN inhibition.
Mechanism of Action
This compound is a small molecule inhibitor that specifically targets the enzymatic activity of PTEN.[1] PTEN is a phosphatase that counteracts the PI3K/Akt signaling pathway by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2] By inhibiting PTEN, this compound leads to an accumulation of PIP3, resulting in the activation of downstream signaling cascades, most notably the Akt pathway, which is crucial for cell survival, growth, and proliferation.[1][3] Some studies also indicate that this compound treatment can lead to the activation of the ERK1/2 pathway.[4]
Signaling Pathway
Caption: Mechanism of action of this compound.
Applications in Mouse Models
This compound has been investigated in several mouse models of disease, demonstrating a range of therapeutic effects.
Doxorubicin-Induced Cardiomyopathy
In a mouse model of doxorubicin-induced cardiomyopathy, intraperitoneal administration of this compound was shown to be protective.[3] Treatment with this compound attenuated apoptosis and adverse cardiac remodeling.[3] This was associated with a reduction in phosphorylated PTEN and an increase in phosphorylated Akt protein expression.[3] Furthermore, this compound administration led to an increase in anti-inflammatory M2 macrophages.[3]
Intervertebral Disc Degeneration (IDD)
In a mouse model of IDD, intraperitoneal injection of this compound was found to attenuate the progression of the disease and cartilage endplate calcification.[5] The protective effects were attributed to the inhibition of oxidative stress-induced chondrocyte apoptosis and degeneration through the activation of the Nrf-2/HO-1 pathway.[5]
Hepatocellular Carcinoma (HCC)
In a mouse xenograft model using Hep3B cells, this compound treatment significantly inhibited tumor growth.[4][6] This anti-tumor effect was associated with increased levels of p-Akt and p-ERK1/2 and reduced cell proliferation within the tumor tissue.[4][6]
Cardiac Arrest
Pretreatment with this compound in a mouse model of KCl-induced asystolic cardiac arrest resulted in significantly increased survival and improved hemodynamic parameters.[1][7] The administration of this compound also led to enhanced lactate clearance and decreased plasma glucose levels.[1]
Quantitative Data Summary
The following tables summarize the quantitative findings from studies utilizing this compound in mouse models.
| Model | Parameter | Control/Vehicle | Disease Model | Disease Model + this compound | Reference |
| Doxorubicin-Induced Cardiomyopathy | p-PTEN Expression (A.U.) | Baseline | Increased | Significantly Decreased | [3] |
| p-Akt Expression (A.U.) | Baseline | Significantly Reduced | Significantly Increased | [3] | |
| Apoptotic Cardiomyocytes (%) | Low | Significantly Increased | Significantly Reduced | [3] | |
| Apoptotic VSMCs (%) | Low | Significantly Increased | Significantly Lower | [3] | |
| Cleaved Caspase-3 Expression | Low | Increased | Significantly Reduced | [3] | |
| p53-positive Nuclei | Low | Significantly Higher | Significantly Lower | [3] | |
| MMP-9 Expression | Low | Significantly Increased | Significantly Decreased | [3] | |
| Intervertebral Disc Degeneration | Type II Collagen Expression | High | Decreased | Increased | [5] |
| MMP3 Expression | Low | Increased | Decreased | [5] | |
| Nrf-2 Expression | High | Downregulated | Significantly Promoted | [5] | |
| COL10 and OCN Positive Cells (%) | Low | Higher | Lower | [5] | |
| Hepatocellular Carcinoma Xenograft | Tumor Volume | N/A | Progressive Growth | Significantly Reduced | [4][6] |
| p-Akt Levels in Tumor | Low | Low | Higher | [6] | |
| p-ERK1/2 Levels in Tumor | Low | Low | Higher | [6] | |
| Ki-67 Expression in Tumor | N/A | High | Lower | [6] | |
| Myocardial Ischemia-Reperfusion | Myocardial Infarct Size (%) | N/A | 56 ± 5 | 25 ± 6 | [8] |
Experimental Protocols
General Preparation of this compound for In Vivo Administration
This compound is typically dissolved in a vehicle suitable for intraperitoneal injection. A common vehicle composition is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5] It is recommended to prepare the solution fresh for each use. If a suspension is formed, it should be used immediately.[9] For clear solutions, weekly preparation and storage at 4°C is suggested.[9]
Experimental Workflow: In Vivo Study
References
- 1. selleckchem.com [selleckchem.com]
- 2. Frontiers | The PTEN/PI3K/AKT Pathway in vivo, Cancer Mouse Models [frontiersin.org]
- 3. PTEN inhibitor this compound attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. PTEN inhibitor this compound protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel pharmacological strategy by PTEN inhibition for improving metabolic resuscitation and survival after mouse cardiac arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound trihydrate | Autophagy | PTEN | TargetMol [targetmol.com]
Application Notes: Utilizing VO-OHPic for Hepatocellular Carcinoma Xenograft Studies
References
- 1. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatocellular Carcinoma Xenografts Established From Needle Biopsies Preserve the Characteristics of the Originating Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Precision models in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Characterisation of the PTEN inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PTEN inhibitor this compound attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VO-OHPic in Cardiac Remodeling Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac remodeling, a compensatory response of the heart to various injuries and stresses, often leads to progressive heart failure. This process is characterized by molecular, cellular, and interstitial changes, including cardiomyocyte hypertrophy, apoptosis, and fibrosis. A key signaling pathway implicated in these pathological changes is the PI3K/Akt pathway, which is negatively regulated by the phosphatase and tensin homolog (PTEN). Inhibition of PTEN has emerged as a promising therapeutic strategy to mitigate adverse cardiac remodeling. VO-OHPic, a potent and specific inhibitor of PTEN, has demonstrated significant cardioprotective effects in preclinical studies.[1][2][3] These application notes provide an overview of this compound's role in cardiac remodeling and detailed protocols for its use in relevant experimental models.
Mechanism of Action
This compound is a vanadium-based compound that acts as a reversible and noncompetitive inhibitor of PTEN.[1] By inhibiting PTEN's phosphatase activity, this compound prevents the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). Elevated PIP3 levels lead to the activation of the serine/threonine kinase Akt (also known as protein kinase B) and its downstream effectors. This signaling cascade promotes cell survival, inhibits apoptosis, and can attenuate pathological hypertrophy and fibrosis, thereby ameliorating adverse cardiac remodeling.[1][2][3][4][5]
Key Applications in Cardiac Remodeling Research
-
Attenuation of Cardiac Hypertrophy: this compound treatment has been shown to reduce cardiomyocyte size in models of cardiac stress.[1][6]
-
Reduction of Cardiac Fibrosis: By modulating signaling pathways, this compound can decrease the excessive deposition of extracellular matrix proteins, a hallmark of cardiac fibrosis.[1][7]
-
Inhibition of Apoptosis: this compound promotes cardiomyocyte survival by inhibiting programmed cell death through the activation of pro-survival pathways.[1][2][3][8]
-
Improvement of Cardiac Function: Through its multifaceted effects on the heart, this compound has been demonstrated to improve key parameters of cardiac function, such as ejection fraction and fractional shortening, in animal models of heart failure.[1][2][3]
-
Modulation of Inflammatory Response: this compound can influence the inflammatory response in the heart, for instance by promoting a shift from pro-inflammatory M1 macrophages to anti-inflammatory M2 macrophages.[1][2]
Data Presentation
The following tables summarize the quantitative effects of this compound in a doxorubicin-induced cardiomyopathy mouse model as reported by Johnson et al. (2018).
Table 1: Echocardiographic Parameters
| Parameter | Control | Doxorubicin | Doxorubicin + this compound |
| LVIDd (mm) | 3.5 ± 0.1 | 4.5 ± 0.2 | 3.8 ± 0.1# |
| LVIDs (mm) | 1.8 ± 0.1 | 3.2 ± 0.2 | 2.2 ± 0.1# |
| EF (%) | 80 ± 2 | 55 ± 3 | 75 ± 2# |
| FS (%) | 48 ± 2 | 28 ± 2 | 42 ± 2# |
LVIDd: Left Ventricular Internal Diameter at end-diastole; LVIDs: Left Ventricular Internal Diameter at end-systole; EF: Ejection Fraction; FS: Fractional Shortening. Data are presented as mean ± SEM. *P < 0.05 vs. Control; #P < 0.05 vs. Doxorubicin.
Table 2: Histological and Molecular Markers of Cardiac Remodeling
| Parameter | Control | Doxorubicin | Doxorubicin + this compound |
| Cardiomyocyte Area (µm²) | 200 ± 10 | 350 ± 20 | 250 ± 15# |
| Vascular Fibrosis (%) | 5 ± 1 | 25 ± 3 | 10 ± 2# |
| Apoptotic Cardiomyocytes (%) | 2 ± 0.5 | 15 ± 2 | 5 ± 1# |
| p-Akt / Total Akt Ratio | 1.0 ± 0.1 | 0.4 ± 0.05 | 0.9 ± 0.1# |
| p-PTEN / Total PTEN Ratio | 1.0 ± 0.1 | 2.5 ± 0.3* | 1.2 ± 0.2# |
p-Akt: phosphorylated Akt; p-PTEN: phosphorylated PTEN. Data are presented as mean ± SEM. *P < 0.05 vs. Control; #P < 0.05 vs. Doxorubicin.
Signaling Pathways and Experimental Workflow
References
- 1. Quantification of myocardial fibrosis by digital image analysis and interactive stereology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative assessment of cardiac myocyte apoptosis in tissue sections using the fluorescence-based tunel technique enhanced with counterstains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guidelines for measuring cardiac physiology in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Echocardiography protocol: A tool for infrequently used parameters in mice [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 7. Rapid quantification of myocardial fibrosis: a new macro-based automated analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Measuring Akt Phosphorylation Following VO-OHPic Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
VO-OHPic is a potent and selective cell-permeable inhibitor of Phosphatase and Tensin homolog (PTEN) with an IC50 of 46 nM.[1][2] PTEN is a critical tumor suppressor protein that functions as a lipid phosphatase, dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2). This action antagonizes the PI3K (Phosphoinositide 3-kinase) signaling pathway. By inhibiting PTEN, this compound leads to an accumulation of PIP3 at the plasma membrane, resulting in the subsequent activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[3][4]
Activated Akt plays a central role in regulating diverse cellular processes, including cell survival, growth, proliferation, and metabolism.[5] The activation of Akt is a multi-step process involving its recruitment to the plasma membrane and phosphorylation at two key residues: Threonine 308 (Thr308) in the activation loop by PDK1 and Serine 473 (Ser473) in the C-terminal hydrophobic motif by mTORC2.[5] Consequently, measuring the phosphorylation status of Akt at Ser473 is a reliable and widely used method to assess the cellular efficacy of PTEN inhibitors like this compound.
These application notes provide detailed protocols for quantifying Akt phosphorylation at Serine 473 in response to this compound treatment using two common laboratory techniques: Western Blotting and Enzyme-Linked Immunosorbent Assay (ELISA).
Signaling Pathway
The following diagram illustrates the mechanism of this compound in the PI3K/Akt signaling pathway.
References
Application Notes and Protocols for Studying Insulin Signaling Using VO-OHPic
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using the potent and reversible PTEN inhibitor, VO-OHPic, for investigating insulin signaling pathways. The provided protocols and data will be valuable for researchers in academic and industrial settings, including those involved in drug development for metabolic diseases and cancer.
Introduction
Insulin signaling is a crucial physiological process that regulates glucose homeostasis, cell growth, and metabolism. Dysregulation of this pathway is implicated in numerous diseases, including type 2 diabetes, obesity, and cancer. A key negative regulator of the insulin signaling pathway is the phosphatase and tensin homolog (PTEN). PTEN functions as a lipid phosphatase, dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2).[1][2] This action counteracts the activity of phosphoinositide 3-kinase (PI3K), a central node in the insulin signaling cascade.[1][2]
This compound is a potent, reversible, and noncompetitive small molecule inhibitor of PTEN.[1][3] By inhibiting PTEN, this compound leads to an accumulation of PIP3, which in turn activates downstream effectors such as Akt.[1][4] This makes this compound a valuable chemical tool to pharmacologically mimic or enhance insulin signaling, enabling detailed studies of the pathway's dynamics and the functional consequences of its activation.
Mechanism of Action of this compound
This compound specifically targets the enzymatic activity of PTEN.[4] Its inhibitory action is characterized by a noncompetitive mechanism, meaning it does not compete with the substrate (PIP3) for binding to the active site.[1] Instead, it binds to a different site on the enzyme, altering its conformation and reducing its catalytic efficiency. This inhibition is reversible, allowing for the study of transient pathway activation.[1] The primary consequence of PTEN inhibition by this compound in the context of insulin signaling is the potentiation of the PI3K/Akt pathway.[4]
Figure 1: Mechanism of this compound in Insulin Signaling.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's activity and its effects on cellular processes.
| Parameter | Value | Substrate | Assay Condition | Reference |
| IC₅₀ | 35 ± 2 nM | PIP₃ | Cell-free assay | [4] |
| IC₅₀ | 46 ± 10 nM | OMFP | Cell-free assay | [1] |
| Kᵢc (competitive) | 27 ± 6 nM | OMFP | Recombinant PTEN | [1] |
| Kᵢu (uncompetitive) | 45 ± 11 nM | OMFP | Recombinant PTEN | [1] |
Table 1: In Vitro Inhibitory Activity of this compound against PTEN.
| Cell Line | Treatment | Effect | Concentration | Time | Reference |
| Adipocytes | This compound | Enhanced glucose uptake | Not specified | Not specified | [4] |
| Hep3B (low PTEN) | This compound | Inhibition of cell viability | Increasing concentrations | 120 hours | [5] |
| PLC/PRF/5 (high PTEN) | This compound | Lesser inhibition of cell viability | Increasing concentrations | 120 hours | [5] |
| SNU475 (PTEN-negative) | This compound | No effect on cell viability | Increasing concentrations | 120 hours | [5] |
| Hep3B | 500 nM this compound | G2/M cell cycle arrest | 500 nM | 72 hours | [5][6] |
| Hep3B | 500 nM this compound | Induction of senescence | 500 nM | 5 days | [5] |
Table 2: Cellular Effects of this compound.
Experimental Protocols
General Guidelines for Handling this compound
-
Reconstitution: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[1] For example, a 100 µM stock solution can be prepared and further diluted to the desired concentration with a buffer containing 1% DMSO.[1] Note that moisture-absorbing DMSO can reduce solubility.[4]
-
Storage: Store the stock solution at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[7]
Protocol 1: In Vitro PTEN Inhibition Assay
This protocol is adapted from studies characterizing the inhibitory effect of this compound on recombinant PTEN.
Materials:
-
Recombinant human PTEN
-
Assay buffer: 100 mM Tris (pH 7.4), 2 mM DTT
-
Substrate: 3-O-methylfluorescein phosphate (OMFP) or phosphatidylinositol 3,4,5-trisphosphate (PIP₃)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Plate reader (fluorescence or absorbance)
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer containing 1% DMSO.
-
In a 96-well plate, add recombinant PTEN to the assay buffer.
-
Pre-incubate the enzyme with the different concentrations of this compound for 10 minutes at room temperature.[1]
-
Initiate the reaction by adding the substrate (OMFP or PIP₃).
-
If using OMFP, monitor the change in fluorescence over time.[1]
-
If using PIP₃, stop the reaction after a defined period (e.g., 20 minutes at 30°C) and measure the released phosphate using a malachite green-based assay.[1]
-
Include controls with no inhibitor (1% DMSO vehicle) and no enzyme.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.
Protocol 2: Cell Culture and Treatment for Insulin Signaling Studies
This protocol outlines a general procedure for treating cells with this compound to study its effects on insulin signaling.
Materials:
-
Cell line of interest (e.g., HepG2, 3T3-L1 adipocytes, or specific cancer cell lines)
-
Complete cell culture medium
-
Serum-free medium
-
This compound stock solution
-
Insulin solution
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
Procedure:
-
Plate the cells at the desired density and allow them to adhere overnight.
-
For insulin stimulation experiments, serum-starve the cells for a defined period (e.g., 4-16 hours) in serum-free medium.
-
Pre-treat the cells with the desired concentration of this compound or vehicle (DMSO) for a specific duration (e.g., 30-60 minutes).
-
Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 5-15 minutes).
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration.
-
The lysates are now ready for downstream analysis, such as Western blotting.
Protocol 3: Western Blot Analysis of Akt Phosphorylation
This protocol is designed to assess the activation of a key downstream effector of insulin signaling, Akt, following this compound treatment.
Materials:
-
Cell lysates (from Protocol 2)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473 or Thr308) and anti-total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.[8]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.[8]
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[8]
-
Strip the membrane and re-probe with the antibody against total Akt to ensure equal protein loading.
Figure 2: Typical Experimental Workflow for Studying Insulin Signaling with this compound.
Conclusion
This compound is a powerful pharmacological tool for elucidating the role of PTEN in insulin signaling. Its potent and specific inhibitory action allows for the controlled activation of the PI3K/Akt pathway, facilitating a deeper understanding of its downstream consequences. The protocols and data presented here provide a solid foundation for researchers to design and execute experiments aimed at exploring the intricacies of insulin signaling in both physiological and pathological contexts.
References
- 1. Characterisation of the PTEN inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Role of PTEN in Insulin Signaling and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PTEN inhibitor this compound protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Sensing the Insulin Signaling Pathway with an Antibody Array - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with VO-OHPic
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing in vivo studies using VO-OHPic, a potent and reversible inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN).
This compound is a vanadium-based compound that has demonstrated significant therapeutic potential in various preclinical models by modulating key cellular signaling pathways. Its ability to inhibit PTEN's phosphatase activity leads to the activation of pro-survival and anti-apoptotic pathways, making it a valuable tool for investigating a range of pathological conditions.[1][2]
Mechanism of Action
This compound is a non-competitive inhibitor of PTEN, meaning it binds to a site other than the active site to induce a conformational change that inhibits the enzyme's activity.[3] This inhibition is reversible.[3] The primary consequence of PTEN inhibition is the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane. This leads to the activation of downstream signaling cascades, most notably the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, and survival.[1][4] Additionally, studies have indicated that this compound can influence other signaling pathways, including the ERK1/2 and Nrf-2 pathways.[5][6]
Signaling Pathway of this compound Action
Caption: Simplified signaling pathway of this compound.
In Vivo Applications
This compound has been investigated in a variety of in vivo models, demonstrating its potential therapeutic utility.
| Application Area | Animal Model | Key Findings | Reference |
| Oncology | Nude mice with Hep3B xenografts | Significantly inhibited tumor growth. | [1][6] |
| Cardiology | C57BL/6 mice with doxorubicin-induced cardiomyopathy | Improved heart function and attenuated cardiac remodeling. | [2] |
| Cardiology | C57BL/6 mice with Kcl-induced cardiac arrest | Increased survival and improved cardiac function. | [1] |
| Neurology/Orthopedics | Mice with induced intervertebral disc degeneration (IDD) | Attenuated IDD progression and cartilage endplate calcification. | [5][7] |
Experimental Protocols
Below are detailed protocols for key in vivo experiments using this compound.
General Preparation of this compound for In Vivo Administration
This compound is typically dissolved in a vehicle suitable for in vivo use. A common solvent is Dimethyl Sulfoxide (DMSO), which can then be further diluted in saline or phosphate-buffered saline (PBS).[1] It is crucial to prepare fresh solutions for each experiment and to ensure the final concentration of DMSO is well-tolerated by the animals.
Example Preparation:
-
Dissolve this compound in 100% DMSO to create a stock solution (e.g., 10 mg/mL).
-
For injection, dilute the stock solution with sterile PBS to the final desired concentration. The final DMSO concentration should ideally be below 10% of the total injection volume.
Experimental Workflow for a Xenograft Tumor Model
Caption: Workflow for a xenograft tumor study.
Protocol for Hepatocellular Carcinoma Xenograft Model [6]
-
Animal Model: Male nude athymic mice (4-6 weeks old).
-
Cell Line: Hep3B human hepatocellular carcinoma cells.
-
Cell Implantation: Subcutaneously inject 1 x 107 Hep3B cells suspended in 0.2 mL of PBS into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to become palpable (approximately 150 mm³).
-
Treatment Groups:
-
Control Group: Administer vehicle control (e.g., PBS with the same final concentration of DMSO as the treatment group) via intraperitoneal (i.p.) injection daily.
-
This compound Group: Administer this compound at a dose of 10 mg/kg via i.p. injection daily.[1]
-
-
Monitoring:
-
Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).
-
Monitor the body weight of the animals to assess toxicity.
-
-
Endpoint Analysis:
-
After a predetermined treatment period (e.g., 2-3 weeks), euthanize the mice.
-
Harvest tumors for downstream analysis, such as Western blotting for p-AKT, p-ERK1/2, and Ki-67 (a proliferation marker), and immunohistochemistry.
-
Protocol for Doxorubicin-Induced Cardiomyopathy Model[3]
-
Animal Model: C57BL/6J mice (8-12 weeks old).
-
Induction of Cardiomyopathy: Administer a cumulative dose of doxorubicin (12 mg/kg) to induce cardiac damage.
-
Treatment Groups:
-
Control Group: Saline administration.
-
Doxorubicin Group: Doxorubicin (12 mg/kg cumulative dose).
-
Doxorubicin + this compound Group: Doxorubicin (12 mg/kg cumulative dose) + this compound (30 µg/kg cumulative dose).
-
-
Endpoint Analysis (at day 56):
-
Echocardiography: To assess cardiac function (e.g., ejection fraction, fractional shortening).
-
Histology: Harvest hearts for histological analysis of fibrosis (e.g., Masson's trichrome staining) and hypertrophy.
-
Western Blotting: Analyze heart tissue lysates for markers of apoptosis (e.g., cleaved caspase-3), fibrosis (e.g., MMP-9), and the PTEN/Akt signaling pathway (p-PTEN, PTEN, p-Akt, Akt).
-
Immunofluorescence: Stain for markers of inflammatory cells (e.g., M1 and M2 macrophages).
-
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| IC50 | 35 nM | In vitro inhibition of PTEN lipid phosphatase activity. | [1] |
| IC50 | 46 ± 10 nM | In vitro inhibition of PTEN activity. | [3][8] |
| In Vivo Dosage (Oncology) | 10 mg/kg | Daily i.p. injection in a nude mouse xenograft model. | [1][6] |
| In Vivo Dosage (Cardiology) | 30 µg/kg | Cumulative dose in a doxorubicin-induced cardiomyopathy mouse model. | [2] |
| In Vivo Dosage (Ischemia) | 10 µg/kg | i.p. injection 30 minutes before ischemia in mice. | [8] |
Concluding Remarks
This compound is a valuable research tool for investigating the in vivo consequences of PTEN inhibition. The protocols and data presented here provide a foundation for designing robust and reproducible preclinical studies. Researchers should carefully consider the specific animal model, dosage, and endpoints relevant to their scientific questions. As with any experimental compound, appropriate vehicle controls and toxicity assessments are essential for the accurate interpretation of results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. PTEN inhibitor this compound attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterisation of the PTEN inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PTEN inhibitor this compound protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. PTEN inhibitor this compound protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
VO-OHPic solubility in different solvents
Welcome to the technical support center for VO-OHPic. This guide is designed for researchers, scientists, and drug development professionals, providing detailed information on the solubility of this compound in various solvents, along with troubleshooting guides and frequently asked questions to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro studies?
A1: The recommended solvent for dissolving this compound for in vitro studies is dimethyl sulfoxide (DMSO).[1][2][3][4][5][6] It is advisable to use fresh, anhydrous (moisture-free) DMSO, as its hygroscopic nature can negatively impact the solubility of the compound.[1][3]
Q2: What is the solubility of this compound in common laboratory solvents?
A2: The solubility of this compound varies significantly across different solvents. It exhibits high solubility in DMSO, whereas it is practically insoluble in water and ethanol.[1][2][3] For quantitative data, please refer to the solubility table below.
Q3: I am observing precipitation when preparing my this compound solution. What should I do?
A3: If you observe precipitation, gentle heating and/or sonication can be used to aid dissolution.[1][2] Ensure you are using high-quality, anhydrous DMSO. For in vivo preparations, it is crucial to add the solvents sequentially and ensure the solution is clear at each step.[2]
Q4: How should I prepare this compound for in vivo animal studies?
A4: For in vivo experiments, a common formulation involves a multi-component solvent system. A widely used protocol is to first dissolve this compound in DMSO and then sequentially add other co-solvents like PEG300, Tween-80, and saline to achieve a clear and stable solution.[1][2] It is recommended to prepare these solutions fresh on the day of use.[1]
Q5: What are the recommended storage conditions for this compound powder and stock solutions?
A5: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Data Presentation: this compound Solubility
The following table summarizes the solubility of this compound in various solvents as reported in the literature.
| Solvent | Solubility | Molar Concentration (approx.) | Notes | Source(s) |
| DMSO | ≥ 121.8 mg/mL | ≥ 293.3 mM | --- | [6] |
| DMSO | 83 mg/mL | 199.9 mM | Use fresh, moisture-free DMSO. | [3] |
| DMSO | 72 mg/mL | 173.41 mM | Use fresh, moisture-free DMSO. | [3] |
| DMSO | ≥ 50 mg/mL | ≥ 120.42 mM | Hygroscopic DMSO can impact solubility. | [1] |
| DMSO | 4.15 mg/mL | 10 mM | Sonication is recommended. | [2] |
| DMSO | Soluble to 100 mM | 100 mM | --- | [5] |
| Ethanol | ≥ 45.8 mg/mL | ≥ 110.3 mM | With sonication. | [6] |
| Ethanol | Insoluble | --- | --- | [3] |
| Ethanol | < 1 mg/mL | Insoluble or slightly soluble | --- | [2] |
| Water | < 0.1 mg/mL | Insoluble | --- | [1] |
| Water | Insoluble | --- | --- | [3] |
| Water | < 1 mg/mL | Insoluble or slightly soluble | --- | [2] |
| PBS (pH 7.2) | 1 mg/mL | ~2.4 mM | --- | [7] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL | ≥ 6.02 mM | For in vivo use. | [1] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | ≥ 6.02 mM | For in vivo use. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
This protocol describes the preparation of a this compound stock solution in DMSO, which is a common procedure for in vitro experiments.[4]
Materials:
-
This compound trihydrate powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator bath
-
Sterile microcentrifuge tubes
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 µM).
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
If precipitation or cloudiness persists, sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
For inhibition studies, PTEN can be preincubated with this compound at room temperature for 10 minutes before adding the substrate to initiate the reaction.[4]
Protocol 2: Preparation of this compound Formulation for In Vivo Administration
This protocol outlines the preparation of a this compound solution suitable for intraperitoneal injection in animal models.[1][2]
Materials:
-
This compound trihydrate powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL). Ensure it is fully dissolved, using sonication if necessary.
-
In a separate sterile tube, add the required volume of the DMSO stock solution.
-
Sequentially add the other solvents in the following order, ensuring the solution is mixed thoroughly after each addition:
-
Add 40% (v/v) of PEG300 to the DMSO solution and mix until clear.
-
Add 5% (v/v) of Tween-80 and mix until the solution is homogeneous.
-
Finally, add 45% (v/v) of saline to reach the final volume and mix thoroughly.
-
-
The final solution should be clear. If any precipitation occurs, the preparation should be repeated, ensuring complete dissolution at each step. It is recommended to prepare this formulation fresh on the day of the experiment.[1]
Visualizations
Caption: Workflow for preparing this compound in vitro stock solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound trihydrate | Autophagy | PTEN | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Characterisation of the PTEN inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. glpbio.com [glpbio.com]
- 7. caymanchem.com [caymanchem.com]
potential off-target effects of VO-OHPic
Technical Support Center: VO-OHPic
Welcome to the technical support center for this compound. This guide is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the potential off-target effects of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the reported potency of this compound against its primary target, PTEN, and why are there discrepancies in the literature?
A1: this compound is widely cited as a potent, reversible, and non-competitive inhibitor of PTEN (phosphatase and tensin homolog).[1][2] The initially reported IC50 value is in the low nanomolar range, typically around 35-46 nM.[1][3][4][5] However, some studies have reported significantly weaker inhibition, with IC50 values in the micromolar range (e.g., 6.74 µM).[6]
Discrepancies in reported IC50 values can arise from several factors, including:
-
Assay Conditions: Differences in buffer components, substrate used (e.g., artificial substrates like OMFP vs. the physiological substrate PIP3), and the presence or absence of reducing agents like DTT can influence inhibitor potency.[1][6]
-
Source and Purity of the Compound: Variations in the synthesis, purity, and handling of the this compound compound from different commercial suppliers can lead to variability in experimental results.[6]
-
Enzyme Preparation: The source and purity of the recombinant PTEN enzyme used in the assay can also affect the outcome.
It is crucial for researchers to either cite the specific batch and supplier of their compound or, ideally, determine the IC50 value in their own assay system.
Q2: What are the primary known off-target effects of this compound?
A2: While often described as specific, this compound has been shown to inhibit other phosphatases.[7] The most significant documented off-target is the Src homology region 2 domain-containing phosphatase-1 (SHP1), also known as PTPN6.[6][7] At least one study found that this compound inhibited SHP1 with an IC50 of 975 nM, a potency comparable to or even greater than what they observed for PTEN in their assay.[6] It also shows some activity against other cysteine-based phosphatases, though generally at lower potencies.[5] Additionally, this compound has been shown to activate the Nrf-2 signaling pathway, which is involved in the oxidative stress response.[2]
Q3: I'm observing decreased cell proliferation and cellular senescence after treating my cells with this compound. Isn't this contrary to inhibiting the tumor suppressor PTEN?
A3: This is a documented and important observation. While inhibiting the tumor suppressor PTEN is expected to promote cell survival and proliferation, several studies have reported that this compound can, paradoxically, inhibit cell viability, reduce colony formation, and induce senescence in certain cancer cell lines, particularly hepatocellular carcinoma (HCC) cells.[7][8]
The reasons for this are not fully elucidated but may involve:
-
PTEN Expression Levels: The effect appears to be dependent on the cellular context and PTEN expression levels. The anti-proliferative effect was more pronounced in HCC cells with low PTEN expression and absent in PTEN-negative cells.[7]
-
Protracted Pathway Activation: It has been hypothesized that prolonged and excessive activation of downstream pathways like PI3K/Akt and RAF/MEK/ERK, as a result of PTEN inhibition, could trigger a cellular senescence response.[7]
-
Off-Target Effects: Inhibition of other signaling nodes, such as SHP1, could contribute to this unexpected phenotype.
-
Autophagy Modulation: In TSC2-/- cells, this compound was found to suppress proliferation by excessively inhibiting autophagy.[8]
Q4: How can I experimentally test if the phenotype I'm observing is an on-target or off-target effect of this compound?
A4: A multi-pronged approach is recommended to dissect on-target vs. off-target effects:
-
Use a Structurally Unrelated PTEN Inhibitor: Compare the effects of this compound with another well-validated PTEN inhibitor that has a different chemical scaffold. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate PTEN expression. If the phenotype observed with this compound is recapitulated by PTEN knockdown/knockout, it supports an on-target mechanism. Conversely, if this compound still produces the effect in PTEN-null cells, it is definitively an off-target effect.[7]
-
Rescue Experiments: In a PTEN-null cell line, re-introduce wild-type PTEN. This should reverse the on-target effects of this compound.
-
Dose-Response Analysis: Correlate the concentration of this compound required to produce your phenotype with the concentration required to inhibit PTEN activity (i.e., increase p-Akt levels) in your specific cell type. A significant discrepancy may suggest an off-target mechanism.
-
Test for Off-Target Pathway Modulation: If you suspect inhibition of a specific off-target like SHP1, assess the phosphorylation status of known SHP1 substrates.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) and constants (Ki) for this compound against its primary target PTEN and other phosphatases.
| Target | Parameter | Value (nM) | Assay Substrate/Context | Reference |
| PTEN | IC50 | 35 ± 2 | PIP3-based assay | [1] |
| PTEN | IC50 | 46 ± 10 | OMFP-based assay | [1][4] |
| PTEN | Kic | 27 ± 6 | Non-competitive inhibition | [1][4] |
| PTEN | Kiu | 45 ± 11 | Non-competitive inhibition | [1][4] |
| PTEN | IC50 | 6,740 | In vitro phosphatase assay | [6] |
| SHP1 | IC50 | 975 | In vitro phosphatase assay | [6] |
| SopB | IC50 | 588 | In vitro phosphatase assay | [5] |
| MTM | IC50 | 4,030 | In vitro phosphatase assay | [5] |
| PTPβ | IC50 | 57,500 | In vitro phosphatase assay | [5] |
| SAC | IC50 | >10,000 | In vitro phosphatase assay | [5] |
Note: The significant discrepancy in reported PTEN IC50 values highlights the importance of experimental context.
Experimental Protocols & Workflows
Key Signaling Pathways
The diagram below illustrates the primary on-target pathway of this compound (PTEN inhibition leading to Akt activation) and a potential major off-target pathway (SHP1 inhibition).
Troubleshooting Workflow for Off-Target Effects
If you observe an unexpected or inconsistent phenotype, use the following workflow to investigate potential off-target effects.
Protocol: Western Blot for p-Akt (Ser473) to Confirm PTEN Inhibition
This protocol provides a method to assess the functional inhibition of PTEN in a cellular context by measuring the phosphorylation of its downstream target, Akt.
1. Materials:
-
Cell culture reagents
-
This compound (stock solution in DMSO)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus (wet or semi-dry) and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-p-Akt (Ser473), Rabbit anti-Total Akt, Mouse anti-β-actin
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
2. Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM) for a specified time (e.g., 1-4 hours). Include a positive control if available (e.g., growth factor stimulation).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
SDS-PAGE: Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. Boil samples at 95°C for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-Akt and anti-β-actin, diluted in blocking buffer) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Prepare and apply the ECL substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To measure total Akt, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against total Akt.
-
Analysis: Quantify the band intensities using software like ImageJ. Calculate the ratio of p-Akt to total Akt for each condition to determine the effect of this compound on PTEN pathway activity. An increase in the p-Akt/Total Akt ratio indicates on-target activity.
References
- 1. Characterisation of the PTEN inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PTEN inhibitor this compound protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bio-techne.com [bio-techne.com]
- 6. researchgate.net [researchgate.net]
- 7. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PTEN inhibitor this compound suppresses TSC2-/- MEFs proliferation by excessively inhibiting autophagy via the PTEN/PRAS40 pathway - PMC [pmc.ncbi.nlm.nih.gov]
VO-OHPic stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of VO-OHPic, a potent and reversible inhibitor of the PTEN phosphatase.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
For long-term stability, the solid form of this compound should be stored at -20°C under desiccating conditions.[1][2][3] Following these conditions, the product can be stored for up to four years.[2]
Q2: What is the recommended procedure for preparing a stock solution of this compound?
This compound is soluble in DMSO, with solubility reported up to 100 mM. To prepare a stock solution, dissolve the solid this compound in fresh, anhydrous DMSO.[1] If the compound does not dissolve readily, warming the tube at 37°C for 10 minutes and/or sonicating in an ultrasonic bath may help.[4]
Q3: How should I store stock solutions of this compound?
Stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for long-term storage (up to one year) or at -20°C for short-term storage (up to one month).[1][5] Some suppliers suggest that stock solutions can be stored for several months at -20°C.[4] For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[5]
Q4: Is this compound stable in aqueous solutions like PBS?
This compound has limited solubility in aqueous buffers. One supplier indicates solubility in PBS (pH 7.2) at approximately 1 mg/ml.[2] Due to the potential for hydrolysis and decreased stability in aqueous solutions, it is generally recommended to prepare stock solutions in an organic solvent like DMSO and then dilute them into your aqueous experimental buffer immediately before use.
Troubleshooting Guide
Issue 1: I am not observing the expected inhibitory effect of this compound on PTEN activity.
-
Improper Storage: Confirm that both the solid compound and any stock solutions have been stored at the recommended temperatures and protected from moisture.[1][3] Improper storage can lead to degradation of the compound.
-
Repeated Freeze-Thaw Cycles: Aliquoting stock solutions is crucial to prevent degradation that can occur with multiple freeze-thaw cycles.[1][5]
-
Presence of Reducing Agents: One study noted a significant decrease in the inhibitory potency of other vanadate-based inhibitors in the presence of DTT, a common reducing agent in enzyme assays.[6] While this effect was not observed for this compound in that particular study, it is a factor to consider, as the presence of strong reducing agents could potentially affect the vanadium center.
-
Incorrect Concentration: Double-check all calculations for the dilution of your stock solution to ensure you are using the intended final concentration in your assay. The IC50 for PTEN inhibition is in the low nanomolar range (around 35-46 nM).[1][2][3][7]
Issue 2: The this compound powder is difficult to dissolve in DMSO.
-
Hygroscopic DMSO: DMSO can absorb moisture from the air, which can reduce the solubility of some compounds.[1] Use fresh, anhydrous DMSO for the best results.
-
Insufficient Dissolution Time/Energy: For higher concentrations, gentle warming at 37°C for about 10 minutes or brief sonication can aid in dissolution.[4][8]
Issue 3: I am observing cytotoxicity in my cell-based assays at concentrations where I expect to see specific PTEN inhibition.
-
High Concentrations: While this compound is a specific PTEN inhibitor, at very high concentrations, off-target effects leading to cytotoxicity can occur. It is recommended to perform a dose-response curve to determine the optimal concentration for PTEN inhibition without inducing significant cell death in your specific cell line. Effects on Akt phosphorylation have been seen to saturate at around 75 nM in some cell lines.[4]
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a level that is toxic to your cells (typically <0.5%).
Data Summary
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | Up to 4 years[2][3] |
| Stock Solution in DMSO | -80°C | Up to 1 year[1] |
| Stock Solution in DMSO | -20°C | Up to 1 month[1][5] |
Table 2: Solubility of this compound
| Solvent | Concentration |
| DMSO | Up to 100 mM |
| PBS (pH 7.2) | ~1 mg/ml[2] |
Experimental Protocols & Visualizations
PTEN Inhibition Assay Workflow
A common method to assess the inhibitory activity of this compound is to measure the dephosphorylation of a substrate by recombinant PTEN. The following is a generalized workflow.
This compound Mechanism of Action: PTEN/PI3K/Akt Signaling Pathway
This compound inhibits the phosphatase activity of PTEN. PTEN normally dephosphorylates PIP3 to PIP2, thus acting as a negative regulator of the PI3K/Akt signaling pathway. By inhibiting PTEN, this compound leads to an accumulation of PIP3, which in turn promotes the phosphorylation and activation of Akt.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound trihydrate, PTEN inhibitor (ab141439) | Abcam [abcam.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterisation of the PTEN inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound trihydrate | Autophagy | PTEN | TargetMol [targetmol.com]
interpreting dose-response curves for VO-OHPic
Welcome to the technical support center for VO-OHPic, a potent and selective inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments and accurately interpreting the resulting dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of PTEN.[1][2] Its primary mechanism of action is the potent and specific inhibition of PTEN's phosphatase activity.[1][2] PTEN is a phosphatase that counteracts the PI3K signaling pathway by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3). By inhibiting PTEN, this compound leads to an increase in cellular levels of PIP3, which in turn activates downstream signaling pathways, most notably the Akt/PKB pathway.[1] This activation influences various cellular processes, including cell growth, proliferation, survival, and metabolism.[1]
Q2: What is the reported IC50 of this compound for PTEN?
The half-maximal inhibitory concentration (IC50) of this compound for PTEN has been reported to be in the low nanomolar range, specifically around 35-46 nM in cell-free assays.[1][2] However, it is important to note that IC50 values can vary depending on the specific experimental conditions, such as the substrate and enzyme concentrations used in the assay.
Q3: Is the inhibition of PTEN by this compound reversible?
Yes, the inhibition of PTEN by this compound has been demonstrated to be reversible.[3][4] This means that the inhibitor can dissociate from the enzyme, and PTEN can regain its activity.
Q4: How should I dissolve and store this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[2][5] For long-term storage, it is recommended to store the solid compound at -20°C under desiccating conditions, where it can be stable for up to 12 months. Stock solutions in DMSO can be stored at -20°C for several months, but it is advisable to prepare fresh dilutions for experiments and avoid repeated freeze-thaw cycles.[1][5] To achieve higher concentrations, warming the tube at 37°C for a short period or using an ultrasonic bath may be helpful.[5]
Troubleshooting Guide for Dose-Response Curves
This guide addresses common issues encountered when generating and interpreting dose-response curves for this compound.
Q5: My dose-response curve is shifted to the right, showing a weaker than expected IC50 value. What could be the cause?
A rightward shift in the dose-response curve, indicating a higher IC50 value, can be due to several factors:
-
Compound Quality and Integrity: The purity and integrity of the this compound compound are critical. One study reported a significantly weaker inhibition of PTEN (IC50 in the micromolar range) and suggested that the commercial source of the inhibitor could be a factor.[6] It is advisable to verify the purity of your compound.
-
Solubility Issues: Poor solubility of this compound in the assay buffer can lead to a lower effective concentration. Ensure that the final DMSO concentration in your assay is low and consistent across all wells, as high concentrations of DMSO can affect enzyme activity.
-
Assay Conditions: The presence of reducing agents, such as dithiothreitol (DTT), can influence the activity of some phosphatase inhibitors. While one study found that DTT did not dramatically affect this compound's inhibition of PTEN, it is a factor to consider in your experimental setup.[6]
-
High Enzyme or Substrate Concentration: In enzyme inhibition assays, a high concentration of the enzyme or substrate relative to the inhibitor can lead to an underestimation of the inhibitor's potency. It is important to perform initial experiments to determine the optimal enzyme and substrate concentrations that result in a linear reaction rate.
Q6: I am observing a very steep or sharp dose-response curve. What does this indicate?
A steep dose-response curve can sometimes be an artifact of the experimental setup. Potential causes include:
-
High Enzyme Concentration: When the enzyme concentration is significantly higher than the inhibitor's dissociation constant (Kd), it can lead to stoichiometric inhibition, resulting in a steep curve.
-
Compound Aggregation: At higher concentrations, some small molecules can form aggregates that non-specifically inhibit enzymes, leading to a sharp drop in activity over a narrow concentration range.
Q7: My results are not reproducible between experiments. What are the likely sources of variability?
Lack of reproducibility can stem from several sources:
-
Inconsistent Cell Culture Conditions: For cell-based assays, variations in cell density, passage number, and serum concentration can all impact the cellular response to this compound.
-
Inconsistent Reagent Preparation: Ensure that stock solutions of this compound are prepared fresh or have been stored properly to avoid degradation. Pipetting accuracy is also crucial for generating reliable dose-response curves.
-
Variable Incubation Times: The duration of inhibitor treatment can significantly affect the outcome. Optimize and standardize incubation times for your specific assay.
Q8: I am seeing unexpected cellular effects that may not be related to PTEN inhibition. Could there be off-target effects?
While this compound is reported to be a selective PTEN inhibitor, the possibility of off-target effects, especially at higher concentrations, should be considered. One study observed inhibition of another phosphatase, SHP1, by this compound.[6] To investigate potential off-target effects:
-
Use a Rescue Experiment: If possible, overexpress a PTEN mutant that is resistant to this compound. If the observed phenotype is not rescued, it suggests off-target effects.
-
Use a Structurally Unrelated PTEN Inhibitor: Compare the effects of this compound with another known PTEN inhibitor that has a different chemical structure. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Perform a Dose-Response Analysis for Multiple Endpoints: If the potency of this compound for the unexpected phenotype is significantly different from its potency for PTEN inhibition, it may indicate an off-target effect.
Experimental Protocols
Cell-Based Assay for Akt Phosphorylation
This protocol describes a general method for assessing the effect of this compound on the phosphorylation of Akt, a key downstream target of PTEN.
-
Cell Culture: Plate cells (e.g., NIH 3T3 or L1 fibroblasts) in 96-well plates at a suitable density and allow them to adhere overnight.[5]
-
Serum Starvation (Optional): To reduce basal Akt phosphorylation, cells can be serum-starved for a few hours before treatment.
-
This compound Treatment: Prepare a serial dilution of this compound in a suitable vehicle (e.g., DMSO). The final DMSO concentration should be kept constant across all wells and should not exceed a level that affects cell viability. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 20, 40, 75, 150, and 500 nM) for a predetermined time (e.g., 15 minutes).[5]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against phosphorylated Akt (e.g., at Ser473 and Thr308) and total Akt.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities for phosphorylated and total Akt. Normalize the phosphorylated Akt signal to the total Akt signal to determine the relative increase in Akt phosphorylation at each this compound concentration.
In Vitro PTEN Phosphatase Activity Assay (Malachite Green Assay)
This protocol outlines a common method for measuring the enzymatic activity of PTEN in a cell-free system.
-
Reagents:
-
Assay Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. The final DMSO concentration should be kept low and constant.
-
In a 96-well plate, add the recombinant PTEN enzyme to the assay buffer.
-
Pre-incubate the enzyme with the different concentrations of this compound for a short period (e.g., 10 minutes at room temperature) to allow for inhibitor binding.[3]
-
Initiate the reaction by adding the PIP3 substrate.
-
Incubate the reaction at 30°C for a defined period (e.g., 20 minutes), ensuring the reaction is in the linear range.[3]
-
Stop the reaction by adding the malachite green color reagent.[3]
-
Allow the color to develop for approximately 10 minutes.[3]
-
Measure the absorbance at 650 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells without enzyme) from all readings.
-
Calculate the percentage of PTEN inhibition for each this compound concentration relative to the vehicle control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Data Presentation
Table 1: Reported IC50 Values for this compound against PTEN
| Assay Type | Substrate | IC50 (nM) | Reference |
| Cell-free | PIP3 | 35 ± 2 | |
| Cell-free | OMFP | 46 ± 10 | |
| Cell-free | Not Specified | 35 | [1][2] |
| Cell-free | Not Specified | 46 |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | >10 mM | [5] |
| DMSO | 25 mM | |
| Water | Insoluble | [2] |
Visualizations
Caption: PTEN Signaling Pathway and the Action of this compound.
Caption: Workflow for a Cell-Based Akt Phosphorylation Assay.
Caption: Troubleshooting Logic for this compound Dose-Response Curves.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterisation of the PTEN inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PTEN inhibitor this compound protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
addressing VO-OHPic batch-to-batch variability
Welcome to the technical support center for VO-OHPic, a potent and selective inhibitor of the phosphatase and tensin homolog (PTEN). This guide is designed for researchers, scientists, and drug development professionals to address potential issues and ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
This section provides answers to common questions and troubleshooting tips for issues that may arise during the use of this compound, with a focus on addressing batch-to-batch variability.
Q1: My current batch of this compound shows significantly lower potency (higher IC50) than expected based on published data or previous batches. What could be the cause?
A1: This is a common issue that can stem from several factors related to the compound itself or the experimental setup. Here’s a step-by-step guide to troubleshoot this problem:
-
Verify Stock Solution Concentration: Inaccurate stock solution concentration is a primary source of error.
-
Compound Hydration State: this compound is often supplied as a trihydrate. Ensure you are using the correct molecular weight (which includes the water molecules) for your calculations. Different batches may have varying hydration states, which can alter the effective concentration if not accounted for.
-
Solubility Issues: this compound has limited solubility in aqueous solutions but is soluble in DMSO.[1] Ensure the compound is fully dissolved. Sonication can aid in dissolution.[2][3] If precipitation is observed, the actual concentration will be lower than calculated.
-
Weighing Errors: Use a calibrated microbalance to weigh the compound, especially for small quantities.
-
-
Assess Compound Integrity:
-
Storage Conditions: this compound, like many vanadium compounds, can be sensitive to air, moisture, and light.[4][5] It should be stored at -20°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[1][5] Improper storage can lead to degradation.
-
Age of the Compound/Stock Solution: Over time, the compound may degrade. It is recommended to use freshly prepared stock solutions. If using a previously prepared stock, ensure it has been stored correctly at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month) and has not undergone multiple freeze-thaw cycles.[2]
-
-
Review Experimental Protocol:
-
Enzyme Activity: The activity of your PTEN enzyme can vary. Ensure you are using a consistent source and concentration of active PTEN.
-
Assay Conditions: Factors such as buffer composition, pH, temperature, and substrate concentration can all affect enzyme kinetics and inhibitor potency.[6][7][8] Ensure these are consistent between experiments.
-
Pre-incubation Time: Pre-incubating PTEN with this compound before adding the substrate can be crucial for achieving maximal inhibition. A pre-incubation time of 10 minutes at room temperature is often used.[3][9]
-
Q2: I am observing inconsistent results in my cell-based assays when using a new batch of this compound.
A2: Inconsistent effects in cellular assays, such as variable levels of p-AKT induction or cell viability, can be due to the reasons mentioned in Q1, as well as cell-specific factors.
-
Cell Line Integrity: Ensure your cell line has not undergone significant passage-dependent changes and consistently expresses the target protein, PTEN. It is also important to confirm that the cells are not contaminated.
-
Cell Density and Health: The confluency and overall health of your cells can impact their response to inhibitors. Standardize your cell seeding density and ensure cells are healthy at the time of treatment.
-
Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interfere with the activity of small molecules. If you observe significant variability, consider reducing the serum concentration during the treatment period, if compatible with your cell line.
-
Purity of the Compound: Different batches may have varying purity levels. Impurities could have off-target effects or interfere with the activity of this compound. Always refer to the Certificate of Analysis (CoA) for the specific batch you are using.
Q3: How can I perform a quality control check on a new batch of this compound to ensure its activity?
A3: To ensure the reliability of your results, it is good practice to perform a quality control (QC) check on each new batch of this compound.
-
In Vitro PTEN Inhibition Assay: The most direct way to assess the potency of a new batch is to perform an in vitro PTEN inhibition assay and determine the IC50 value. This can be compared to the value stated by the manufacturer and to previously validated batches.
-
Cellular Assay Validation: Use a well-characterized cellular assay to confirm the biological activity of the new batch. For example, treat a responsive cell line (e.g., one with wild-type PTEN) with a dilution series of the new and a previously validated batch of this compound and measure the phosphorylation of AKT (a downstream target of PTEN) by Western blotting. The dose-response should be comparable.
-
Positive and Negative Controls: Always include appropriate controls in your experiments.
-
Positive Control: A previously validated batch of this compound.
-
Negative Control: Vehicle (e.g., DMSO) treatment.
-
Cell Line Controls: Include a PTEN-null cell line to demonstrate that the effects of this compound are PTEN-dependent.[10]
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on published literature. Note that these values can vary depending on the specific experimental conditions.
Table 1: In Vitro Potency of this compound against PTEN
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 35 nM | Recombinant PTEN, PIP3-based assay | [1][3][11] |
| IC50 | 46 ± 10 nM | Recombinant PTEN, OMFP-based assay | [2][9] |
| Kic (non-competitive) | 27 ± 6 nM | Recombinant PTEN, OMFP-based assay | [2][9] |
| Kiu (non-competitive) | 45 ± 11 nM | Recombinant PTEN, OMFP-based assay | [2][9] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Notes | Reference |
| Molecular Weight | ~415.2 g/mol (trihydrate) | Varies based on hydration state. | [1][11] |
| Purity | ≥95% | Check Certificate of Analysis for batch-specific purity. | [1] |
| Solubility (DMSO) | ≥10 mM | Sonication may be required for complete dissolution. | [3][12] |
| Solubility (PBS, pH 7.2) | ~1 mg/mL | Limited aqueous solubility. | [1] |
| Storage | -20°C | Protect from light and moisture. | [1] |
| Stability | ≥ 4 years (solid) | When stored properly. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Calculate Molecular Weight: Use the molecular weight provided on the Certificate of Analysis for the specific batch, accounting for the hydration state (e.g., trihydrate).
-
Prepare Stock Solution:
-
Weigh out the desired amount of this compound powder in a sterile microfuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly. If the compound does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes. Visually inspect to ensure there are no particulates.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution to the desired final concentration in the appropriate cell culture medium or assay buffer. Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced artifacts.
-
Protocol 2: In Vitro PTEN Inhibition Assay (OMFP-based)
This protocol is adapted from Mak et al., J Chem Biol, 2010.[9]
-
Reagents:
-
Recombinant human PTEN
-
OMFP (3-O-methylfluorescein phosphate) substrate
-
Assay Buffer: 100 mM Tris (pH 7.4) containing 2 mM DTT
-
This compound working solutions (prepared as in Protocol 1)
-
-
Procedure:
-
In a 96-well plate, add the desired concentration of this compound or vehicle (DMSO) to the assay buffer.
-
Add recombinant PTEN to each well and pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding OMFP to a final concentration of 200 µM.
-
Monitor the increase in fluorescence (excitation at 485 nm, emission at 525 nm) over time using a fluorescence plate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 3: Western Blot Analysis of AKT Phosphorylation
-
Cell Culture and Treatment:
-
Plate cells (e.g., a cell line with wild-type PTEN) at an appropriate density and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours, if required, to reduce basal p-AKT levels.
-
Treat the cells with various concentrations of this compound or vehicle for the desired time (e.g., 30-60 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AKT (Ser473 or Thr308) and total AKT overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities and normalize the p-AKT signal to the total AKT signal.
-
Visualizations
PTEN Signaling Pathway
Caption: The PTEN signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for this compound Potency Issues
Caption: A logical workflow for troubleshooting low potency of this compound.
Experimental Workflow for Validating a New Batch of this compound
Caption: A workflow for the experimental validation of a new this compound batch.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound trihydrate | Autophagy | PTEN | TargetMol [targetmol.com]
- 4. Vanadium and some vanadium salts (EHC 42, 1990) [inchem.org]
- 5. benchchem.com [benchchem.com]
- 6. Variability in human in vitro enzyme kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. monash.edu [monash.edu]
- 9. Characterisation of the PTEN inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. apexbt.com [apexbt.com]
Technical Support Center: Overcoming Resistance to VO-OHPic Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges and resistance encountered during experiments with the PTEN inhibitor, VO-OHPic.
Troubleshooting Guide
This guide addresses common issues that may be perceived as "resistance" to this compound treatment and provides systematic steps to identify and resolve them.
Issue 1: Sub-optimal or No Activation of the PI3K/Akt Pathway
Possible Causes:
-
Low PTEN expression in the cellular model: The effects of this compound are dependent on the presence and activity of its target, PTEN. Cells with very low or no PTEN expression will naturally be unresponsive to a PTEN inhibitor.[1][2][3]
-
Inactive compound: Improper storage or handling of this compound can lead to its degradation.
-
Sub-optimal concentration: The effective concentration of this compound can vary between cell lines and experimental conditions.
-
Issues with detection method: Problems with antibodies or reagents used in downstream analysis (e.g., Western blot for p-Akt) can lead to false-negative results.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Verify PTEN expression: | Confirm the PTEN status of your cell line (wild-type, heterozygous, or null) by Western blot or qPCR. |
| 2 | Use appropriate controls: | Include a positive control cell line with known PTEN expression and responsiveness to this compound. Use a vehicle-only (e.g., DMSO) control. |
| 3 | Perform a dose-response experiment: | Titrate this compound across a range of concentrations (e.g., 10 nM to 10 µM) to determine the optimal dose for your specific cell line and assay.[4] |
| 4 | Check compound integrity: | Ensure this compound has been stored correctly at -20°C as a powder and that stock solutions in fresh DMSO are stored at -80°C to avoid degradation.[3] |
| 5 | Validate downstream signaling: | Confirm the activation of the PI3K/Akt pathway by assessing the phosphorylation of Akt at Ser473 and Thr308, as well as downstream targets like FoxO3a.[3] |
Issue 2: Inconsistent or Contradictory Results Across Experiments
Possible Causes:
-
Variability in experimental conditions: Minor differences in cell density, passage number, serum concentration, or incubation times can impact results.
-
Off-target effects: At higher concentrations, this compound may inhibit other phosphatases, leading to confounding effects.[5]
-
Reversibility of inhibition: this compound is a reversible inhibitor, meaning its effect can be washed out, potentially leading to inconsistent results if protocols vary.[6][7]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Standardize protocols: | Maintain consistent cell culture conditions and experimental procedures. |
| 2 | Evaluate off-target effects: | If using high concentrations of this compound, consider assessing the activity of other relevant phosphatases, such as SHP1, to rule out off-target contributions.[5] |
| 3 | Consider the reversible nature of the inhibitor: | For washout experiments, ensure complete removal of the compound. For continuous treatment, maintain a stable concentration in the media. |
| 4 | Ensure proper dissolution: | If precipitation is observed when preparing working solutions, gentle warming or sonication can aid dissolution. Prepare fresh working solutions for each experiment.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, reversible, and noncompetitive inhibitor of the lipid phosphatase activity of PTEN (Phosphatase and Tensin Homolog).[2][6] PTEN is a tumor suppressor that negatively regulates the PI3K/Akt signaling pathway by dephosphorylating PIP3. By inhibiting PTEN, this compound leads to an accumulation of PIP3, which in turn activates Akt and its downstream signaling pathways, promoting cell survival, growth, and glucose uptake.[3]
Q2: My cells are not responding to this compound treatment. What could be the reason?
A2: Lack of response to this compound is often linked to the PTEN status of the cells. Cells that are PTEN-null (have no PTEN protein) will not respond to a PTEN inhibitor.[1][2] The inhibitory effect of this compound is most pronounced in cells with low but present PTEN expression (heterozygous loss).[1][2] It is crucial to verify the PTEN expression level in your experimental model. Other factors could include compound inactivity due to improper storage or the use of a suboptimal concentration.
Q3: What are the recommended storage and handling conditions for this compound?
A3: For long-term storage, this compound powder should be kept at -20°C, where it can be stable for several years.[3] Stock solutions are typically prepared in DMSO. To avoid degradation and moisture absorption which can reduce solubility, use fresh, high-quality DMSO.[3] Aliquot stock solutions and store them at -80°C for up to a year. Avoid repeated freeze-thaw cycles.[3]
Q4: What are the known IC50 values for this compound?
A4: The in vitro IC50 of this compound for PTEN is consistently reported in the low nanomolar range.
| Assay Type | IC50 Value | Reference |
| PIP3-based assay | 35 ± 2 nM | [6] |
| OMFP-based assay | 46 ± 10 nM | [1][6] |
| In another study | 6.74 µM | [5] |
Note: The discrepancy in reported IC50 values may be due to different experimental conditions, such as the presence or absence of reducing agents.[5]
Q5: Are there any known off-target effects of this compound?
A5: While this compound is considered highly selective for PTEN, some studies have suggested potential off-target effects, particularly at higher concentrations. For instance, inhibition of the tyrosine phosphatase SHP1 has been observed, sometimes with greater potency than for PTEN under certain experimental conditions.[5] Researchers should be mindful of this possibility and, if necessary, perform counter-screening against other phosphatases to validate the specificity of their observed effects.
Experimental Protocols
Protocol 1: In Vitro PTEN Inhibition Assay using OMFP
This protocol describes how to measure the inhibitory effect of this compound on recombinant PTEN using the artificial substrate 3-O-methylfluorescein phosphate (OMFP).
Materials:
-
Recombinant PTEN enzyme
-
This compound
-
OMFP (3-O-methylfluorescein phosphate)
-
Assay Buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM DTT)
-
DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Serially dilute this compound in assay buffer to create a range of working concentrations.
-
In a 96-well plate, add the diluted this compound solutions.
-
Add recombinant PTEN to each well and pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.[6]
-
Initiate the reaction by adding OMFP to each well.
-
Measure the increase in fluorescence over time using a plate reader (Excitation/Emission ~485/520 nm).
-
Calculate the rate of reaction for each this compound concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Akt Phosphorylation
This protocol details the detection of increased Akt phosphorylation in cells treated with this compound as a measure of PTEN inhibition.
Materials:
-
Cell line of interest
-
This compound
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total Akt, anti-PTEN, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a culture plate and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound or vehicle (DMSO) for the specified duration (e.g., 30 minutes to 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated Akt levels to total Akt and the loading control.
Visualizations
Caption: PTEN/PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating this compound efficacy.
Caption: A logical flowchart for troubleshooting this compound experiments.
References
- 1. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. selleckchem.com [selleckchem.com]
- 4. PTEN signaling inhibitor this compound improves cardiac myocyte survival by mediating apoptosis resistance in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterisation of the PTEN inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PTEN inhibitor this compound protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to VO-OHPic and Other PTEN Inhibitors for Researchers
The phosphatase and tensin homolog (PTEN) protein is a critical tumor suppressor that plays a pivotal role in cellular signaling pathways by antagonizing the PI3K/AKT pathway. Its role in cell growth, proliferation, and apoptosis has made it a significant target for therapeutic intervention in a variety of diseases, including cancer and diabetes. This guide provides a detailed comparison of VO-OHPic, a potent PTEN inhibitor, with other available inhibitors, supported by experimental data and protocols to aid researchers in their study design.
This compound: A Potent and Specific PTEN Inhibitor
This compound, a vanadium-based compound, has emerged as a highly potent and specific inhibitor of PTEN.[1][2] It functions as a reversible and non-competitive inhibitor, distinguishing it from many other phosphatase inhibitors.[1][3][4] The mechanism of action involves the specific inhibition of PTEN's enzymatic activity, leading to the activation of downstream targets such as Akt and FoxO3a.[5] This inhibition has been shown to dramatically enhance glucose uptake in adipocytes and accelerate wound healing in fibroblasts.[5]
In cancer cell lines, this compound has demonstrated the ability to inhibit cell viability, proliferation, and colony formation, and to induce senescence in cells with low PTEN expression.[5][6] Furthermore, in vivo studies have shown that this compound can significantly inhibit tumor growth in mouse xenograft models.[5][6]
Comparative Analysis of PTEN Inhibitors
The selection of a PTEN inhibitor for research purposes depends on various factors, including potency, specificity, and the experimental context (in vitro vs. in vivo). The following table summarizes the key quantitative data for this compound and other commonly studied PTEN inhibitors.
| Inhibitor | Chemical Class | IC50 (nM) | Mechanism of Action | Key Characteristics |
| This compound | Vanadium Complex | 35 - 46[1][2][5] | Non-competitive, Reversible[1][4] | High potency and selectivity for PTEN over other phosphatases.[1] Effective in both in vitro and in vivo models.[5] |
| bpV(HOpic) | Bisperoxovanadium | 14[7] | Reversible | Potent and selective PTEN inhibitor with neuroprotective activity.[7] |
| bpV(phen) | Bisperoxovanadium | Not specified | Reversible | A commonly used PTEN inhibitor; enhances cell migration in wound healing models.[8] |
| bpV(pic) | Bisperoxovanadium | Not specified | Reversible | Has been shown to inhibit okadaic acid-induced tau phosphorylation in neuroblastoma cells.[8][] |
| SF1670 | Not specified | Not specified | Not specified | A potent and specific PTEN inhibitor.[7] |
| Curcumin | Natural Phenolic | Not specified | Not specified | A natural compound reported to inhibit PTEN in certain cancer cell lines.[10] |
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: PTEN/PI3K/AKT signaling pathway and the inhibitory action of this compound.
Caption: General workflow for an in vitro PTEN inhibition assay.
Caption: General workflow for an in vivo animal study of a PTEN inhibitor.
Detailed Experimental Protocols
In Vitro PTEN Activity Assay
This protocol is adapted from methodologies used to characterize this compound.[1]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a PTEN inhibitor.
Materials:
-
Recombinant PTEN enzyme
-
PTEN inhibitor (e.g., this compound) dissolved in DMSO
-
Assay Buffer (specific composition depends on the assay format)
-
Substrate: 3-O-methylfluorescein phosphate (OMFP) or phosphatidylinositol 3,4,5-triphosphate (PIP3)
-
96-well plates
-
Fluorescence plate reader or spectrophotometer (for malachite green assay if using PIP3)
Procedure:
-
Prepare serial dilutions of the PTEN inhibitor in the assay buffer containing 1% DMSO.
-
In a 96-well plate, add the recombinant PTEN enzyme to each well.
-
Add the various concentrations of the inhibitor to the wells and pre-incubate at room temperature for 10 minutes.
-
Initiate the reaction by adding the substrate (e.g., 200 µM OMFP).
-
Measure the change in fluorescence over time. For PIP3, the release of phosphate can be measured using a malachite green assay.
-
Correct for background by measuring the signal from wells containing the inhibitor in the assay buffer without the enzyme.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Tumor Xenograft Study
This protocol is a generalized procedure based on studies investigating the anti-tumor effects of this compound.[5][6]
Objective: To evaluate the in vivo efficacy of a PTEN inhibitor in a tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line (e.g., Hep3B)
-
PTEN inhibitor (e.g., this compound)
-
Vehicle control (e.g., saline)
-
Calipers for tumor measurement
Procedure:
-
Inject cancer cells subcutaneously into the flank of the mice.
-
Allow tumors to grow to a palpable size.
-
Randomize mice into treatment and control groups.
-
Administer the PTEN inhibitor (e.g., via intraperitoneal injection) to the treatment group according to a predetermined dosing schedule. The control group receives the vehicle.
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor tissues can be used for further analysis, such as Western blotting to assess the phosphorylation status of AKT and ERK1/2, and immunohistochemistry for proliferation markers like Ki-67.[6]
Conclusion
This compound stands out as a potent, specific, and well-characterized PTEN inhibitor with demonstrated efficacy in both in vitro and in vivo settings. Its non-competitive and reversible mechanism of action offers distinct advantages for studying the dynamic regulation of the PTEN signaling pathway. While other inhibitors like the bisperoxovanadium compounds also show high potency, the choice of inhibitor should be guided by the specific research question and experimental model. The provided protocols and diagrams serve as a foundational resource for researchers embarking on studies involving the pharmacological inhibition of PTEN.
References
- 1. Characterisation of the PTEN inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PTEN inhibitor this compound protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PTEN inhibitor this compound attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 10. scbt.com [scbt.com]
A Comparative Guide to the Efficacy of PTEN Inhibitors: VO-OHPic versus bpV(phen)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of two widely used small molecule inhibitors of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN): VO-OHPic and bpV(phen). The following sections detail their mechanisms of action, comparative efficacy based on experimental data, and standardized protocols for their evaluation.
Mechanism of Action and Signaling Pathway
Both this compound and bpV(phen) are potent inhibitors of PTEN, a dual-specificity phosphatase that negatively regulates the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[1] By inhibiting PTEN's lipid phosphatase activity, these compounds lead to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane. This, in turn, promotes the phosphorylation and activation of Akt, a key downstream effector that regulates cellular processes such as cell survival, growth, proliferation, and metabolism.[1]
While both are vanadium-based compounds, their modes of PTEN inhibition differ. bpV(phen) acts as a reversible inhibitor by inducing the oxidative formation of a disulfide bond between cysteine residues (Cys71 and Cys124) within the active site of PTEN.[2] In contrast, this compound is a noncompetitive inhibitor, meaning it binds to a site on the enzyme distinct from the active site, altering the enzyme's conformation and reducing its catalytic activity.[3]
Quantitative Performance Data
The following tables summarize the in vitro potency and selectivity of this compound and bpV(phen) based on available experimental data. It is important to note that IC50 values can vary between studies due to differences in experimental conditions.
Table 1: In Vitro Potency against PTEN
| Compound | PTEN IC50 (nM) | Reference(s) |
| This compound | 35 - 46 | [3][4] |
| bpV(phen) | 38 | [4] |
Table 2: Selectivity Profile of PTEN Inhibitors
| Compound | PTP1B IC50 (nM) | PTP-β IC50 (nM) | SHP1 IC50 (nM) | Notes | Reference(s) |
| This compound | >10,000 | >10,000 | ~975 | Exhibits high selectivity for PTEN over PTP1B and PTP-β. | [3][5] |
| bpV(phen) | 920 | 343 | ~100 (in absence of DTT) | Less selective than this compound, with significant inhibition of other protein tyrosine phosphatases. Its inhibitory effect is diminished in the presence of reducing agents like DTT. | [4][5] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Experimental Protocols
In Vitro PTEN Inhibition Assay
This assay directly measures the enzymatic activity of PTEN and its inhibition by this compound or bpV(phen).
Materials:
-
Recombinant human PTEN protein
-
Phosphatidylinositol (3,4,5)-trisphosphate (PIP3) substrate
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 7.4, 140 mM NaCl, 2.7 mM KCl, 10 mM DTT)
-
Malachite Green Phosphate Detection Kit
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the PTEN inhibitor (this compound or bpV(phen)) in the assay buffer.
-
In a 96-well plate, add the recombinant PTEN protein to each well.
-
Add the different concentrations of the inhibitor to the respective wells. Include a vehicle-only control.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.[6]
-
Initiate the enzymatic reaction by adding the PIP3 substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[6]
-
Stop the reaction and measure the amount of free phosphate released using the Malachite Green Assay Kit according to the manufacturer's instructions.
-
Measure the absorbance at approximately 620 nm using a microplate reader.
-
Calculate the percentage of PTEN inhibition for each inhibitor concentration and determine the IC50 value.
Western Blot for Phospho-Akt (Ser473)
This cell-based assay assesses the downstream effect of PTEN inhibition by measuring the phosphorylation of Akt.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound or bpV(phen)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PTEN inhibitor for a specified duration (e.g., 1-24 hours). Include a vehicle-only control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-Akt (Ser473).
-
After washing, incubate with an HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt as a loading control.
-
Quantify band intensities to determine the relative increase in Akt phosphorylation.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of the PTEN inhibitors on the chosen cell line.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound or bpV(phen)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PTEN inhibitor. Include a vehicle-only control.
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).[1]
-
Add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[7]
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm using a microplate reader.[8]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
Conclusion
Both this compound and bpV(phen) are effective, nanomolar-range inhibitors of PTEN that can be valuable tools for studying the PI3K/Akt signaling pathway. The choice between these two compounds will depend on the specific experimental requirements.
-
This compound offers higher selectivity for PTEN over other protein tyrosine phosphatases, making it a more suitable choice for studies where off-target effects are a concern.[3]
-
bpV(phen) is a potent PTEN inhibitor but exhibits broader reactivity with other phosphatases. Its efficacy can also be influenced by the cellular redox environment.[4][5]
Researchers should carefully consider these factors and perform appropriate validation experiments, such as those detailed in this guide, to ensure the accurate interpretation of their results.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Characterisation of the PTEN inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. blog.quartzy.com [blog.quartzy.com]
Validating the PTEN-Specific Effects of VO-OHPic Using PTEN siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of the potent PTEN inhibitor, VO-OHPic, and validates its mechanism of action through the use of PTEN siRNA. The experimental data herein demonstrates that the cellular effects of this compound are contingent on the presence of its target, the tumor suppressor protein PTEN (Phosphatase and Tensin Homolog). This validation is crucial for researchers utilizing this compound as a specific tool to probe the PI3K/Akt signaling pathway and for those considering it as a potential therapeutic agent.
Principle of Validation
The core principle behind validating the on-target effects of a specific inhibitor like this compound is to demonstrate a loss of efficacy when its target is removed. In this context, small interfering RNA (siRNA) is a powerful tool to specifically silence the expression of the PTEN gene. If the cellular effects observed with this compound treatment are diminished or altogether absent in cells transfected with PTEN siRNA, it provides strong evidence that this compound exerts its activity primarily through the inhibition of PTEN. A similar validation can be achieved by observing a lack of response to this compound in cell lines that are naturally deficient in PTEN.
Data Presentation
Table 1: Effect of this compound on Cell Viability in Hepatocellular Carcinoma (HCC) Cell Lines with Varying PTEN Status.[1]
| Cell Line | PTEN Status | This compound Treatment (µM) | % Inhibition of Cell Viability |
| Hep3B | Low PTEN expression | 1 | ~20% |
| 5 | ~45% | ||
| PLC/PRF/5 | High PTEN expression | 1 | ~10% |
| 5 | ~25% | ||
| SNU475 | PTEN-negative | 1 | ~0% |
| 5 | ~0% |
This data clearly demonstrates that the inhibitory effect of this compound on cell viability is dependent on the expression level of PTEN, with PTEN-negative cells showing no response.
Table 2: Effect of this compound on Downstream Signaling in HCC Cell Lines.[1]
| Cell Line | PTEN Status | This compound Treatment (µM) | p-Akt (Ser473) Levels | p-mTOR Levels | p-ERK1/2 Levels |
| Hep3B | Low PTEN expression | 0 | Low | Low | Low |
| 1 | Increased | Increased | Increased | ||
| 5 | Strongly Increased | Strongly Increased | Strongly Increased | ||
| PLC/PRF/5 | High PTEN expression | 0 | Undetectable | - | Low |
| 1 | Undetectable | - | Increased | ||
| 5 | Undetectable | - | Increased | ||
| SNU475 | PTEN-negative | 0 | High (constitutive) | High (constitutive) | High (constitutive) |
| 1 | No change | No change | No change | ||
| 5 | No change | No change | No change |
This table illustrates that this compound treatment leads to the activation of downstream signaling pathways (p-Akt, p-mTOR, p-ERK1/2) only in PTEN-expressing cells. The lack of effect in PTEN-negative cells, which already exhibit high basal activation of these pathways, further validates that this compound's mechanism of action is PTEN-dependent.
Experimental Protocols
PTEN siRNA Transfection
Objective: To specifically knockdown the expression of PTEN in cultured cells.
Materials:
-
PTEN-specific siRNA duplexes
-
Non-targeting (scrambled) control siRNA
-
Lipofectamine™ RNAiMAX Transfection Reagent (or similar)
-
Opti-MEM™ I Reduced Serum Medium
-
6-well tissue culture plates
-
Cell line of interest (e.g., Hep3B)
Protocol:
-
Seed 2 x 10^5 cells per well in a 6-well plate in antibiotic-free normal growth medium supplemented with FBS and incubate overnight.
-
On the day of transfection, prepare two tubes for each well to be transfected.
-
In tube A, dilute 20-80 pmols of PTEN siRNA or control siRNA into 100 µL of Opti-MEM™ medium.
-
In tube B, dilute 2-8 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™ medium.
-
Combine the contents of tube A and tube B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
Wash the cells once with 2 mL of Opti-MEM™ medium.
-
Add the 200 µL siRNA-lipid complex mixture to the well containing the washed cells and 800 µL of fresh antibiotic-free normal growth medium.
-
Incubate the cells for 48-72 hours at 37°C in a CO2 incubator before proceeding with downstream assays (e.g., Western blotting, cell viability assay).
Western Blotting for PTEN and p-Akt
Objective: To assess the protein levels of PTEN (to confirm knockdown) and phosphorylated Akt (a downstream effector of PTEN inhibition).
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-PTEN, anti-phospho-Akt (Ser473), anti-total Akt, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
After siRNA transfection and/or this compound treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using an ECL substrate and an imaging system.
Cell Viability Assay (MTT Assay)
Objective: To measure the effect of this compound on cell viability in the presence or absence of PTEN.
Materials:
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Seed cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
For siRNA experiments, perform transfection as described above.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Mandatory Visualization
Caption: The PTEN/PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating this compound effects using PTEN siRNA.
Comparison with Alternatives
While this compound is a potent and widely used PTEN inhibitor, several other small molecules are available for researchers. The choice of inhibitor often depends on the specific experimental context, including desired potency, selectivity, and cell permeability.
Table 3: Comparison of Common PTEN Inhibitors
| Inhibitor | Chemical Class | IC50 for PTEN | Key Characteristics |
| This compound | Vanadium complex | 35-46 nM[1][2] | Potent, reversible, non-competitive inhibitor.[1] |
| bpV(phen) | Vanadium complex | 38 nM | Potent, but can have off-target effects on other phosphatases like PTP1B and SHP-1. |
| bpV(HOpic) | Vanadium complex | 14 nM | Potent and shows some selectivity over other phosphatases compared to bpV(phen). |
| SF1670 | Phenanthrene-9,10-dione derivative | 2 µM | A non-vanadium based inhibitor, considered to be more specific than some vanadium compounds. |
Conclusion
The experimental evidence strongly supports that the cellular effects of this compound are mediated through its inhibition of PTEN. The lack of activity in PTEN-negative cells provides a clear validation of its on-target mechanism. For researchers seeking to pharmacologically inhibit PTEN, this compound remains a potent tool. However, as with any inhibitor, genetic validation using techniques such as PTEN siRNA is a critical step to ensure the observed phenotypes are a direct result of PTEN inhibition. The methodologies and comparative data presented in this guide provide a framework for the rigorous validation of this compound and other PTEN inhibitors in various research and drug development applications.
References
Specificity of VO-OHPic: A Comparative Guide for Phosphatase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the phosphatase inhibitor VO-OHPic with other commonly used phosphatase inhibitors. The objective is to offer a clear perspective on its specificity, supported by quantitative data and detailed experimental protocols. This information is intended to assist researchers in selecting the most appropriate inhibitors for their experimental needs.
Introduction to this compound
This compound is a vanadium-based compound that has gained attention as a potent, reversible, and non-competitive inhibitor of the lipid phosphatase PTEN (Phosphatase and Tensin homolog)[1]. PTEN is a critical tumor suppressor that negatively regulates the PI3K/Akt signaling pathway, a key pathway involved in cell growth, proliferation, and survival. By inhibiting PTEN, this compound leads to an increase in phosphatidylinositol (3,4,5)-trisphosphate (PIP3) levels, subsequently activating Akt and its downstream targets[2]. This mechanism has positioned this compound as a valuable tool for studying PTEN signaling and as a potential therapeutic agent in various diseases.
Comparative Analysis of Inhibitor Specificity
The utility of a pharmacological inhibitor is largely determined by its specificity. While this compound is widely cited as a potent PTEN inhibitor, its activity against other phosphatases is a critical consideration for interpreting experimental results. This section compares the inhibitory potency (IC50 values) of this compound and other well-known phosphatase inhibitors against a panel of phosphatases.
It is important to note that IC50 values can be highly dependent on the specific assay conditions, including substrate concentration, enzyme source, and buffer composition. Therefore, direct comparisons of values from different studies should be made with caution.
Quantitative Data Summary
| Inhibitor | Target Phosphatase | IC50 Value (nM) | Comments |
| This compound | PTEN | 35 - 46 [2][3] | Potent inhibitor. |
| PTP1B | >10,000 | Low potency against this protein tyrosine phosphatase. | |
| SHP-1 | 975 vs. >10,000 | Conflicting data exists. One study reported an IC50 of 975 nM[4], while others suggest much lower potency. This discrepancy highlights the need for careful validation. | |
| PTP-β | 57,500 | Very low potency. | |
| SopB | 588 | Moderate potency against this bacterial phosphatase. | |
| MTM1 | 4,030 | Lower potency. | |
| SAC1 | >10,000 | Low potency. | |
| bpV(phen) | PTEN | 38[5] | Potent PTEN inhibitor. |
| PTP1B | 920[5] | Also inhibits PTP1B with sub-micromolar potency. | |
| PTP-β | 343[5] | High potency. | |
| SHP-1 | ~100 (in absence of DTT)[2] | Potent inhibitor, but activity is sensitive to reducing agents. | |
| Sodium Orthovanadate | PTPs (general) | Variable (µM range) | A general inhibitor of protein tyrosine phosphatases. Also inhibits alkaline phosphatases and ATPases[6][7]. |
| (Na,K)-ATPase | 10,000[6] | ||
| Okadaic Acid | PP2A | 0.1 - 1[2][8] | Highly potent and selective for PP2A at low nanomolar concentrations. |
| PP1 | 3 - 50[2][8] | Potent, but less so than for PP2A. | |
| PP3 (Calcineurin) | 3.7 - 4 | ||
| PP4 | 0.1 | ||
| PP5 | 3.5 | ||
| PP2C | No inhibition[8] | ||
| Calyculin A | PP1 | ~2[3][9] | Potent inhibitor of both PP1 and PP2A. |
| PP2A | 0.5 - 1[3][9] | More potent against PP2A than PP1. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
PTEN/PI3K/Akt Signaling Pathway
This diagram illustrates the central role of PTEN in the PI3K/Akt signaling pathway and the effect of its inhibition by this compound.
Caption: this compound inhibits PTEN, leading to the activation of the PI3K/Akt pathway.
Experimental Workflow for IC50 Determination
This diagram outlines a general workflow for determining the IC50 value of a phosphatase inhibitor.
Caption: General workflow for determining the IC50 of a phosphatase inhibitor.
Detailed Experimental Protocols
To ensure reproducibility and allow for critical evaluation of published data, detailed experimental protocols are essential. Below are representative protocols for assessing the activity of different phosphatases.
In Vitro PTEN Inhibition Assay (Malachite Green-based)
This protocol is adapted from methods used to characterize this compound's inhibitory effect on PTEN.
Materials:
-
Recombinant human PTEN enzyme
-
PIP3 (phosphatidylinositol (3,4,5)-trisphosphate) substrate
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 10 mM DTT
-
This compound or other inhibitors dissolved in DMSO
-
Malachite Green Reagent: (e.g., a solution containing malachite green, ammonium molybdate, and a stabilizing agent)
-
96-well microplate
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
In a 96-well plate, add the recombinant PTEN enzyme to each well.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the PIP3 substrate to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the Malachite Green Reagent. This reagent will react with the free phosphate released by PTEN activity.
-
Allow color to develop for 15-20 minutes at room temperature.
-
Measure the absorbance at a wavelength of ~620-650 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro PTP1B Inhibition Assay (pNPP-based)
This is a common colorimetric assay for measuring the activity of protein tyrosine phosphatases.
Materials:
-
Recombinant human PTP1B enzyme
-
pNPP (p-Nitrophenyl Phosphate) substrate
-
Assay Buffer: e.g., 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM DTT
-
Inhibitor of interest
-
Stop Solution: 1 M NaOH
-
96-well microplate
Procedure:
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
Add the recombinant PTP1B enzyme to the wells of a 96-well plate.
-
Add the inhibitor dilutions to the appropriate wells.
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding pNPP substrate.
-
Incubate at 37°C for 15-30 minutes.
-
Stop the reaction by adding the Stop Solution. The dephosphorylation of pNPP by PTP1B generates p-nitrophenol, which is yellow under alkaline conditions.
-
Measure the absorbance at 405 nm.
-
Calculate the IC50 value as described for the PTEN assay.
In Vitro PP2A Inhibition Assay (Phosphopeptide-based)
This protocol utilizes a specific phosphopeptide substrate for serine/threonine phosphatases.
Materials:
-
Recombinant human PP2A enzyme
-
Synthetic phosphopeptide substrate (e.g., K-R-pT-I-R-R)
-
Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.5), 0.1 mM CaCl2, 1 mM MnCl2
-
Inhibitor of interest
-
Malachite Green Reagent
-
96-well microplate
Procedure:
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
Add the recombinant PP2A enzyme to the wells.
-
Add the inhibitor dilutions.
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding the phosphopeptide substrate.
-
Incubate at 30°C for 10-20 minutes.
-
Stop the reaction and detect the released phosphate using the Malachite Green Reagent.
-
Measure the absorbance at ~620-650 nm.
-
Calculate the IC50 value.
Conclusion
This compound is a potent inhibitor of PTEN with an IC50 in the low nanomolar range. While it exhibits high selectivity against some phosphatases like PTP1B and PTP-β, conflicting data regarding its activity against SHP-1 warrants careful consideration. Researchers using this compound should be aware of its potential off-target effects and, where possible, validate their findings using complementary approaches, such as genetic knockdown of PTEN.
Compared to broad-spectrum inhibitors like sodium orthovanadate, this compound offers significantly greater selectivity for PTEN. In contrast to serine/threonine phosphatase inhibitors like okadaic acid and calyculin A, this compound targets a lipid phosphatase, placing it in a distinct functional class. The choice of inhibitor should always be guided by the specific research question and the phosphatase of interest, with a thorough understanding of the inhibitor's specificity profile. The experimental protocols provided in this guide offer a starting point for the in-house validation and characterization of phosphatase inhibitors.
References
- 1. assayquant.com [assayquant.com]
- 2. In vitro enzymatic assays of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sciencellonline.com [sciencellonline.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PTEN Inhibitors: VO-OHPic versus SF1670 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two commonly used PTEN inhibitors, VO-OHPic and SF1670, focusing on their reported activities in cancer cell lines. The information presented is collated from various studies to offer an objective overview of their biochemical properties and cellular effects.
Introduction
Phosphatase and tensin homolog (PTEN) is a critical tumor suppressor protein that negatively regulates the PI3K/Akt signaling pathway, a key pathway involved in cell growth, proliferation, and survival.[1] Inhibition of PTEN is a therapeutic strategy being explored for various diseases, including cancer. This compound and SF1670 are two small molecule inhibitors of PTEN that are widely used in preclinical research. This guide aims to provide a comparative analysis of these two compounds based on available experimental data.
Mechanism of Action
Both this compound and SF1670 function by inhibiting the phosphatase activity of PTEN, leading to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane. This, in turn, activates downstream signaling cascades, most notably the Akt pathway, which promotes cell survival and proliferation.
This compound is a vanadium-containing organic compound that has been characterized as a potent, reversible, and noncompetitive inhibitor of PTEN.[1] Its mechanism involves binding to a site distinct from the active site, thereby altering the enzyme's conformation and inhibiting its activity.[1]
SF1670 is a selective PTEN inhibitor that has been shown to enhance chemoattractant-elicited PtdIns(3,4,5)P3 signaling. It is reported to have a prolonged intracellular retention in neutrophils.
Biochemical and Cellular Activity
The following tables summarize the reported biochemical and cellular activities of this compound and SF1670 from various studies. It is crucial to note that the data presented here are from different experimental settings, and direct comparison should be made with caution.
Table 1: Biochemical Activity against PTEN
| Compound | Target | IC50 | Mode of Inhibition | Reference |
| This compound | PTEN | 35 nM | Noncompetitive, Reversible | [2] |
| PTEN | 46 ± 10 nM | Noncompetitive, Reversible | [1] | |
| SF1670 | PTEN | 2 µM | Not specified | [3] |
Table 2: Cytotoxicity in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 | Reference |
| This compound | Hep3B (low PTEN) | MTS Assay (72h) | Inhibited viability at 0-5 µM | [4] |
| PLC/PRF/5 (high PTEN) | MTS Assay (72h) | Less effective than in Hep3B | [4] | |
| SNU475 (PTEN-negative) | MTS Assay (72h) | No effect | [4] | |
| SF1670 | HBEC (Human Bronchial Epithelial Cells) | Cytotoxicity Assay | 5 µM | N/A |
| PC-3 (Prostate Cancer) | Cytotoxicity Assay | 10 µM | N/A | |
| H1299 (Non-small Cell Lung Cancer) | Cytotoxicity Assay | 44 µM | N/A |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assays
1. MTS Assay for this compound in Hepatocellular Carcinoma (HCC) Cells [4]
-
Cell Seeding: Seed Hep3B, PLC/PRF/5, or SNU475 cells in 96-well plates at a density of 5 x 10³ cells/well.
-
Treatment: After 24 hours, treat the cells with varying concentrations of this compound (0-5 µM) for 72 hours.
-
MTS Reagent: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
2. BrdU Incorporation Assay for this compound in HCC Cells [2]
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTS assay protocol.
-
BrdU Labeling: 24 hours before the end of the 72-hour treatment, add 10 µM BrdU to each well.
-
Cell Fixation and DNA Denaturation: Fix the cells and denature the DNA according to the manufacturer's protocol (Cell Proliferation ELISA, BrdU (colorimetric), Roche).
-
Detection: Add the anti-BrdU-POD antibody and incubate. After washing, add the substrate solution.
-
Data Acquisition: Measure the absorbance at 370 nm (reference wavelength: 492 nm).
Western Blot Analysis for PTEN Signaling Pathway
Protocol for analyzing p-Akt and other downstream targets after this compound treatment. [5]
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit (Thermo Fisher Scientific).
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), Akt, PTEN, and β-actin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Cell Cycle Analysis
Protocol for analyzing cell cycle distribution after this compound treatment. [4][6]
-
Cell Harvest and Fixation: Harvest cells treated with this compound, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Data Acquisition: Analyze the cell cycle distribution using a flow cytometer.
Visualizations
PTEN/Akt Signaling Pathway
References
- 1. Characterisation of the PTEN inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PTEN inhibitor this compound attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. europeanreview.org [europeanreview.org]
A Comparative Analysis of VO-OHPic and its Trihydrate Form for Researchers and Drug Development Professionals
In the landscape of phosphatase and tensin homolog (PTEN) inhibitors, a critical area of research for oncology and metabolic diseases, two closely related compounds, VO-OHPic and its trihydrate, have emerged as potent research tools. This guide provides a detailed comparative analysis of these two molecules, offering researchers, scientists, and drug development professionals a comprehensive overview of their chemical properties, biological activities, and the experimental protocols used to evaluate them. The information presented is collated from various scientific sources to ensure a robust and objective comparison.
Chemical and Physical Properties: A Side-by-Side Comparison
A fundamental understanding of the physicochemical properties of this compound and this compound trihydrate is crucial for their application in experimental settings. The primary distinction between the two lies in the presence of water molecules in the crystal structure of the trihydrate form. This seemingly minor difference can influence properties such as molecular weight, stability, and solubility.
| Property | This compound | This compound Trihydrate |
| Chemical Name | (OC-6-45)-Aqua(3-hydroxy-2-pyridinecarboxylato-κ-N1,κO2)[3-(hydroxy-κO)-2-pyridinecarboxylato(2-)-κO2]oxovanadate(1-),hydrogen | (OC-6-45)-aqua(3-hydroxy-2-pyridinecarboxylato-κN1,κO2)[3-(hydroxy-κO)-2-pyridinecarboxylato(2-)-κO2]oxo-vanadate(1-), hydrogen, trihydrate[1] |
| Molecular Formula | C₁₂H₁₀N₂O₈V[] | C₁₂H₁₆N₂O₁₁V[3][4] or C₁₂H₉N₂O₈V•H[3H₂O][1] |
| Molecular Weight | 361.16 g/mol [] | 415.20 g/mol [4][5][6] |
| CAS Number | 675848-25-6[][7] | 476310-60-8[1][3][4][5][6] |
| Appearance | Crystalline solid[8] | Crystalline solid[1] |
| Solubility | Soluble in DMSO, methanol, and water.[] | Soluble in DMSO (>10 mM) and PBS (pH 7.2) at 1 mg/ml.[1][8] |
| Storage | Store at room temperature (20-25°C) in a cool, dry place.[] | Powder: -20°C for 3 years. In solvent: -80°C for 1 year.[9] |
Biological Activity and Efficacy
Both this compound and its trihydrate are recognized as highly potent and specific inhibitors of PTEN, a key tumor suppressor protein that antagonizes the PI3K/Akt signaling pathway.[7][8] Inhibition of PTEN leads to an increase in cellular levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), resulting in the activation of downstream effectors like Akt.[1] This mechanism underlies many of the observed biological effects of these compounds.
| Parameter | This compound / this compound Trihydrate |
| Target | PTEN (Phosphatase and tensin homolog)[][4] |
| Mechanism of Action | Reversible and noncompetitive inhibitor of PTEN's lipid phosphatase activity.[10][11] |
| IC₅₀ (PTEN) | 35 nM[5][8] and 46 ± 10 nM[3] |
| Inhibition Constants | Kic: 27 ± 6 nM, Kiu: 45 ± 11 nM[3][10] |
| Downstream Effects | Increases phosphorylation of Akt and mTOR, leading to enhanced glucose uptake and regulation of cell growth and survival.[8][12] |
| Cellular Effects | Induces cellular senescence in cancer cells with low PTEN expression, inhibits cell viability and proliferation, and can synergize with other pathway inhibitors.[12] |
| In Vivo Efficacy | Shown to suppress tumor growth in xenograft models and provide cardioprotection in ischemia-reperfusion injury models.[1][8] |
It is important to note that the scientific literature often uses the terms "this compound" and "this compound trihydrate" interchangeably. The majority of commercially available and experimentally tested compounds appear to be the trihydrate form, as evidenced by the frequently cited CAS number 476310-60-8.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols frequently employed in the study of this compound and its trihydrate.
PTEN Inhibition Assay (In Vitro)
This assay is fundamental to determining the inhibitory potency of compounds against PTEN.
-
Enzyme and Substrate Preparation : Recombinant PTEN is used as the enzyme source. A common artificial substrate is 3-O-methylfluorescein phosphate (OMFP), while the physiological substrate is phosphatidylinositol 3,4,5-triphosphate (PIP3).[10]
-
Inhibitor Preparation : this compound or its trihydrate is typically dissolved in DMSO to create a stock solution, which is then diluted to the desired concentrations in the assay buffer.[9]
-
Assay Procedure :
-
Recombinant PTEN is pre-incubated with varying concentrations of the inhibitor for a defined period (e.g., 10 minutes at room temperature).[9]
-
The phosphatase reaction is initiated by the addition of the substrate (OMFP or PIP3).[10]
-
For OMFP, the change in fluorescence is monitored over time.[10]
-
For PIP3, the release of inorganic phosphate is measured using a colorimetric method, such as the malachite green assay.[10]
-
-
Data Analysis : The IC₅₀ value, representing the concentration of the inhibitor required to reduce PTEN activity by 50%, is calculated from the dose-response curve.
Cell-Based Assays
These assays evaluate the effects of the inhibitors on cellular processes.
-
Cell Culture : Relevant cell lines (e.g., cancer cell lines with varying PTEN expression levels) are cultured under standard conditions.
-
Treatment : Cells are treated with different concentrations of this compound or its trihydrate for specific durations.
-
Western Blotting : This technique is used to assess the phosphorylation status of downstream targets like Akt and mTOR, confirming the on-target effect of the inhibitor.[12]
-
Cell Viability and Proliferation Assays : Assays such as MTS or BrdU incorporation are used to measure the impact of the inhibitor on cell growth and survival.[12]
-
Colony Formation Assay : This assay assesses the long-term effect of the inhibitor on the ability of single cells to form colonies.[12]
In Vivo Studies
Animal models are utilized to evaluate the therapeutic potential and physiological effects of the inhibitors.
-
Animal Models : Common models include mouse xenografts of human tumors or models of diseases like myocardial ischemia-reperfusion injury.[3][12]
-
Administration : The inhibitor is typically administered via intraperitoneal (i.p.) injection at a specified dosage (e.g., 10 µg/kg or 10 mg/kg).[3][5]
-
Efficacy Assessment :
-
Pharmacodynamic Analysis : Tissue samples can be collected to analyze the phosphorylation of target proteins (e.g., Akt) by Western blotting to confirm target engagement in vivo.[12]
Visualizing the Mechanism and Workflow
To further elucidate the role of this compound and its trihydrate, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound on PTEN.
References
- 1. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. scbt.com [scbt.com]
- 7. scbt.com [scbt.com]
- 8. apexbt.com [apexbt.com]
- 9. This compound trihydrate | Autophagy | PTEN | TargetMol [targetmol.com]
- 10. Characterisation of the PTEN inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PTEN inhibitor this compound protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
On-Target Activity of VO-OHpic in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of VO-OHpic, a potent PTEN inhibitor, with other commercially available alternatives. We present supporting experimental data and detailed protocols to assist researchers in selecting the most appropriate tool for their studies on the PI3K/Akt signaling pathway.
Introduction to PTEN and its Inhibition
The Phosphatase and Tensin homolog (PTEN) is a critical tumor suppressor protein that acts as a negative regulator of the PI3K/Akt signaling pathway. By dephosphorylating the lipid second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3), PTEN dampens this key signaling cascade involved in cell growth, proliferation, and survival. The loss or inactivation of PTEN is a frequent event in various cancers, making it a significant therapeutic target.
Small molecule inhibitors of PTEN, such as this compound, are valuable tools for studying the physiological and pathological roles of this phosphatase. Confirming the on-target activity of these inhibitors in a cellular context is crucial for the accurate interpretation of experimental results.
Performance Comparison of PTEN Inhibitors
The following tables summarize the in vitro potency and selectivity of this compound and its alternatives. It is important to note that IC50 values can be influenced by specific assay conditions.
Table 1: In Vitro Potency Against PTEN
| Compound | PTEN IC50 | Reference(s) |
| This compound trihydrate | 35 nM - 46 nM | [1] |
| bpV(phen) | 38 nM | [1] |
| bpV(HOpic) | 14 nM | [1] |
| SF1670 | 2 µM | [1] |
Table 2: Selectivity Profile of PTEN Inhibitors
| Compound | PTP1B IC50 | PTP-β IC50 | SHP1 IC50 | Reference(s) |
| This compound trihydrate | High µM range | Not widely reported | ~975 nM | [2][3] |
| bpV(phen) | 920 nM | 343 nM | ~100 nM (in absence of DTT) | [1] |
| bpV(HOpic) | ~4.9 µM | ~25 µM | Not widely reported | [1] |
| SF1670 | Not widely reported | Not widely reported | Little to no inhibition up to 100 µM | [3] |
Mechanism of Action
This compound: This vanadium-based compound acts as a reversible and non-competitive inhibitor of PTEN.[2] Its mechanism is distinct from many other vanadium compounds as it does not appear to function simply as a vanadate delivery agent.[2]
bpV Compounds (bpV(phen), bpV(HOpic)): These bisperoxovanadium compounds are thought to act as phosphate analogs that bind to the active site of PTEN.[1] Their inhibitory action often involves the oxidative inhibition of a catalytic cysteine residue, and their effectiveness can be diminished under reducing conditions.[1]
SF1670: The precise mechanism of this phenanthrene-9,10-dione-based inhibitor is less characterized, but it is suggested to be a potent and specific PTEN inhibitor, with some evidence pointing towards irreversible inhibition.[1]
Experimental Protocols
Here, we provide detailed methodologies for key experiments to confirm the on-target activity of PTEN inhibitors in cells.
Western Blot for Phospho-Akt (Ser473)
This assay assesses the downstream signaling effects of PTEN inhibition. A decrease in PTEN activity leads to an accumulation of PIP3, resulting in the increased phosphorylation of Akt at Ser473.
Materials:
-
Cells and appropriate culture medium
-
PTEN inhibitor (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody against phospho-Akt (Ser473)
-
Primary antibody against total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with the desired concentrations of the PTEN inhibitor for the appropriate duration.
-
Lyse the cells with ice-cold lysis buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt for loading control.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to directly assess the engagement of a compound with its target protein in a cellular environment. The principle is that ligand binding can increase the thermal stability of the target protein.
Materials:
-
Cells and appropriate culture medium
-
PTEN inhibitor (e.g., this compound)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Primary antibody against PTEN
Protocol:
-
Treat cells with the PTEN inhibitor or vehicle control for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellets in PBS and aliquot into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling to room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble PTEN in each sample by Western blot. An increase in the amount of soluble PTEN at higher temperatures in the inhibitor-treated samples compared to the control indicates target engagement.
Cell Viability Assay (MTS/MTT)
This assay measures the effect of PTEN inhibition on cell proliferation and viability.
Materials:
-
Cells and culture medium
-
PTEN inhibitor (e.g., this compound)
-
96-well culture plates
-
MTS or MTT reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the PTEN inhibitor.
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
Visualizing Cellular Processes and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: The PTEN/PI3K signaling pathway and the inhibitory action of this compound.
References
Safety Operating Guide
Navigating the Disposal of VO-OHPic: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing VO-OHPic, a potent inhibitor of the PTEN phosphatase, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, aligning with best practices for laboratory chemical waste management.
Core Safety and Handling Protocols
Before proceeding with disposal, it is imperative to adhere to standard safety protocols when handling this compound. The compound is classified as harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] It may also cause respiratory irritation.[1]
Personal Protective Equipment (PPE):
-
Gloves: Always wear protective gloves.
-
Eye Protection: Use safety goggles with side-shields.[1]
-
Body Protection: Wear impervious clothing to prevent skin contact.[1]
-
Respiratory Protection: In situations where dust or aerosols may be generated, a suitable respirator is necessary.[1]
Handling and Storage:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Use only in a well-ventilated area.[1]
-
Store in a well-ventilated place and keep the container tightly closed.[1]
-
For long-term stability, this compound powder should be stored at -20°C for up to two years.[2]
Step-by-Step Disposal Procedure for this compound
The disposal of this compound, a vanadium-containing compound, must be conducted in accordance with local, state, and federal regulations for hazardous waste.
Step 1: Waste Identification and Segregation
-
All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (gloves, etc.), should be considered hazardous waste.
-
Segregate this compound waste from other chemical waste streams to avoid incompatible mixtures.
Step 2: Spill Management In the event of a spill:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear full personal protective equipment.
-
For liquid spills, absorb the solution with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[1]
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Decontaminate the spill surface and any equipment used for cleanup by scrubbing with alcohol.[1]
-
Collect all contaminated materials in a designated, labeled hazardous waste container.
Step 3: Waste Collection and Labeling
-
Use a dedicated, leak-proof, and clearly labeled container for all this compound waste.
-
The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: (OC-6-45)-aqua(3-hydroxy-2-pyridinecarboxylato-κN1,κO2)[3-(hydroxy-κO)-2-pyridinecarboxylato(2-)-κO2]oxo-vanadate(1-), hydrogen, trihydrate (this compound trihydrate)
-
Associated hazards (e.g., "Harmful," "Irritant")
-
The date of accumulation.
-
Step 4: Final Disposal
-
The collected this compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash. As a vanadium compound, it can be toxic to aquatic life and poses an environmental hazard.[5]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉N₂O₈V · H [3H₂O] | [4] |
| Molecular Weight | 415.2 g/mol | [3][4] |
| CAS Number | 476310-60-8 | [1][2][3][4] |
| IC₅₀ (PTEN) | 35 nM | [2][3] |
| Storage Temperature | -20°C (Powder) | [4] |
| Solubility in PBS (pH 7.2) | 1 mg/mL | [4] |
Experimental Protocols
Preparation of a this compound Stock Solution: A common experimental protocol involves dissolving this compound in DMSO to create a stock solution, which is then further diluted for use in assays.
-
This compound is initially dissolved in Dimethyl Sulfoxide (DMSO) to a concentration of 100 μM.[6]
-
This stock solution is then diluted to the required experimental concentration using a buffer that contains 1% DMSO.[6]
-
For enzyme inhibition studies, the target enzyme (e.g., PTEN) is typically preincubated with the diluted this compound solution for approximately 10 minutes at room temperature before the addition of the substrate to initiate the reaction.[6]
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: A flowchart outlining the procedural steps for the safe disposal of this compound waste in a laboratory.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. This compound trihydrate | Autophagy | PTEN | TargetMol [targetmol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. earchives.lib.purdue.edu [earchives.lib.purdue.edu]
- 6. Characterisation of the PTEN inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for VO-OHPic
Researchers and drug development professionals require precise, actionable safety information to ensure a secure laboratory environment. This document provides essential guidance on the personal protective equipment (PPE) and handling procedures for VO-OHPic, a potent and selective PTEN inhibitor. Adherence to these protocols is critical for minimizing risk and ensuring operational integrity.
Hazard Identification and Personal Protective Equipment
This compound (trihydrate) is classified as a hazardous substance that requires specific safety measures. According to its Safety Data Sheet (SDS), it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Therefore, a comprehensive PPE strategy is mandatory for all personnel handling this compound.
Table 1: Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | With side-shields | Protects against splashes and airborne particles that can cause serious eye irritation[1]. |
| Hand Protection | Protective Gloves | Chemically resistant (e.g., nitrile) | Prevents skin contact that can lead to irritation[1]. |
| Body Protection | Impervious Clothing | Laboratory coat or gown | Provides a barrier against accidental spills and contamination of personal clothing[1]. |
| Respiratory Protection | Suitable Respirator | As appropriate for dust/aerosol | Necessary to avoid inhalation, which may cause respiratory tract irritation[1]. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment. The following step-by-step guidance outlines the key operational and disposal procedures for this compound.
Experimental Workflow for Handling this compound
Caption: Workflow for safe handling and disposal of this compound.
Procedural Guidance:
-
Preparation :
-
Thoroughly review the Safety Data Sheet (SDS) before commencing any work.
-
Equip yourself with the full range of specified PPE as detailed in Table 1.
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks[1].
-
-
Handling :
-
Storage :
-
Store this compound in a tightly closed container in a well-ventilated and locked-up place[1].
-
Recommended storage temperature is -20°C.
-
-
Spill Management :
-
In the event of a spill, evacuate personnel to a safe area.
-
Absorb any spilled solution with a non-combustible, absorbent material such as diatomite.
-
Decontaminate the affected surfaces by scrubbing with alcohol[1].
-
-
Disposal :
-
All contaminated materials, including absorbent materials and disposable PPE, must be disposed of as hazardous waste.
-
Follow all local, state, and federal regulations for chemical waste disposal[1].
-
By implementing these safety and logistical protocols, research institutions can build a foundation of trust and safety, ensuring that scientific advancement and personnel well-being go hand in hand.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
